Technical Documentation Center

(2R,5R)-Avibactam Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,5R)-Avibactam Sodium Salt
  • CAS: 1797133-98-2

Core Science & Biosynthesis

Foundational

Topic: (2R,5R)-Avibactam Sodium Salt: Crystal Structure and Binding Affinity Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Resurgence of β-Lactam Efficacy Through Novel Inhibition The escalating crisis of antibiotic resistance, driven la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of β-Lactam Efficacy Through Novel Inhibition

The escalating crisis of antibiotic resistance, driven largely by the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases, has necessitated a paradigm shift in drug development. Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant breakthrough in this battle. Unlike its predecessors, such as clavulanic acid, avibactam possesses a broader spectrum of activity, neutralizing a wide array of serine β-lactamases, including Class A, Class C, and some Class D enzymes.[1][2] Its clinical utility, primarily in combination with antibiotics like ceftazidime, lies in its ability to restore the efficacy of these drugs against multidrug-resistant Gram-negative pathogens.[3][4]

This guide provides a deep dive into the core molecular principles governing avibactam's function. We will dissect its three-dimensional structure through the lens of X-ray crystallography and quantify its potent interactions with target enzymes using biophysical techniques. The central thesis of this document is that a granular understanding of avibactam's structural and kinetic profile is indispensable for the rational design of next-generation inhibitors and for optimizing its clinical application. The sodium salt form, (2R,5R)-Avibactam Sodium Salt, is the clinically approved formulation, and its properties are central to its therapeutic delivery.[3][4]

Part 1: The Molecular Blueprint: X-Ray Crystallography of Avibactam-Enzyme Complexes

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule and its interactions within a protein active site is single-crystal X-ray crystallography.[5][6][7] For avibactam, co-crystallization with its target β-lactamases has been instrumental in revealing the atomic details of its inhibitory mechanism.[8]

The Causality Behind Crystallization: Why Co-Crystallize?

Simply determining the structure of avibactam in isolation would offer limited insight into its biological function. The true power of crystallography is realized when avibactam is captured in its bound state within the enzyme's active site. This "snapshot" provides irrefutable evidence of the covalent bond formation, identifies the network of non-covalent interactions (hydrogen bonds, electrostatic interactions) that stabilize the complex, and reveals conformational changes in both the inhibitor and the enzyme upon binding.[7][9] This structural data is the foundation for understanding its broad-spectrum activity and the basis for its variable efficacy against different β-lactamase classes.[10]

Key Structural Insights from Avibactam-β-Lactamase Co-Crystals

Crystal structures of avibactam in complex with various clinically relevant β-lactamases have been resolved at high resolution, providing a wealth of mechanistic information.[1][9][10]

  • Covalent Carbamylation: Across all inhibited serine β-lactamases, the structures confirm that avibactam forms a covalent carbamoyl-ester bond with the catalytic serine residue (e.g., Ser70 in Class A CTX-M-15, Ser64 in Class C AmpC).[9] This is the result of a nucleophilic attack by the serine hydroxyl on the carbonyl carbon of avibactam's cyclic urea ring.[11]

  • The Sulfate "Anchor": A critical and recurring feature is the role of the sulfate group. It acts as a molecular anchor, engaging in a highly conserved set of hydrogen bonds and electrostatic interactions within the active site, mimicking the carboxylate group of natural β-lactam substrates.[9][11] In Class A enzymes like CTX-M-15, this involves interactions with residues such as Ser237 and Lys234.[9][12]

  • Conserved Binding Pockets: The overall binding mode of avibactam is remarkably similar across different enzyme classes (A, C, and D), which explains its broad-spectrum activity.[9][13] Key interactions involve the carboxamide group, which forms hydrogen bonds with conserved residues like Asn132 in Class A enzymes.[10][12]

  • The Reversible Mechanism: The crystal structures provide a static image of the stable acyl-enzyme intermediate. This structural stability, conferred by the network of interactions, is a key factor in the slow, reversible nature of the inhibition, which distinguishes avibactam from irreversible inhibitors.[9][11]

Data Presentation: Crystallographic Parameters of Avibactam Complexes

The following table summarizes key data from published crystal structures, underscoring the high-resolution insights achieved.

Target EnzymeAmbler ClassPDB IDResolution (Å)Key Catalytic SerineSource
CTX-M-15A4HBU1.10Ser70
P. aeruginosa AmpCC4ZBE1.80Ser64
OXA-10D4S2P1.70Ser70
OXA-48D4S2O2.00Ser70
OXA-24D4ZDX2.30Ser81
Experimental Protocol: Co-Crystallization and Structure Determination

This protocol is a generalized workflow, with specific conditions (e.g., concentrations, buffers, precipitants) requiring optimization for each target enzyme.

  • Protein Expression and Purification: The target β-lactamase is overexpressed (typically in E. coli) and purified to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: Purified enzyme is incubated with a molar excess (e.g., 5-10 fold) of (2R,5R)-Avibactam Sodium Salt for a sufficient duration to ensure complete formation of the covalent complex.

  • Crystallization Screening: The avibactam-enzyme complex is subjected to high-throughput screening using various crystallization screens (e.g., sparse matrix screens) via vapor diffusion (hanging or sitting drop). This explores a wide range of pH, buffer, and precipitant conditions.

  • Crystal Optimization: Conditions yielding initial microcrystals are optimized by systematically varying reagent concentrations to grow larger, single, diffraction-quality crystals (ideally >20 µm).[5]

  • X-ray Diffraction Data Collection: A single crystal is cryo-protected and flash-cooled in liquid nitrogen. It is then mounted on a goniometer and exposed to a high-intensity X-ray beam (often from a synchrotron source).[8] The resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement (using a known structure of the enzyme as a model). The electron density map is then used to build and refine the model of the complex, including the covalently bound avibactam, and to place key water molecules.

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Processing P_Purify 1. Purify Target β-Lactamase Complex 2. Incubate with Avibactam P_Purify->Complex Form Complex Screen 3. High-Throughput Screening Complex->Screen Set Trays Optimize 4. Optimize Crystal Growth Screen->Optimize Refine Conditions Diffract 5. X-ray Diffraction Data Collection Optimize->Diffract Mount Crystal Solve 6. Structure Solution & Refinement Diffract->Solve Process Data Final_Structure Final_Structure Solve->Final_Structure 3D Atomic Model

Fig 1. Generalized workflow for determining the co-crystal structure.

Part 2: Quantifying the Interaction: Binding Affinity and Kinetic Analysis

While crystallography provides a static picture, understanding the dynamic process of inhibition requires quantitative measurement of binding affinity and reaction kinetics. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable for this purpose.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For enzyme inhibitors, ITC can also be adapted to measure the kinetics of catalysis and inhibition.[16][17]

The Causality Behind ITC: The choice to use ITC stems from its ability to provide a complete thermodynamic profile of the binding event. This is crucial for avibactam because its mechanism involves both an initial non-covalent binding step and a subsequent covalent bond formation. ITC can dissect these events and quantify the energetic drivers of the interaction, providing data that is complementary to the structural information from crystallography.

  • Sample Preparation: Purified β-lactamase is dialyzed extensively against the desired assay buffer. (2R,5R)-Avibactam Sodium Salt is dissolved in the final dialysis buffer to minimize heats of dilution. Samples are degassed immediately before the experiment.

  • Instrument Setup: The calorimeter is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The enzyme solution (e.g., 10-20 µM) is loaded into the sample cell. The avibactam solution (e.g., 100-200 µM) is loaded into the injection syringe.

  • Titration: A series of small, precisely controlled injections of avibactam into the enzyme solution is performed. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The raw data (thermal power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of avibactam to enzyme. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH).

ITC_Workflow Prep 1. Prepare & Degas Enzyme and Avibactam Load 2. Load Samples (Enzyme in Cell, Avibactam in Syringe) Prep->Load Titrate 3. Perform Automated Injections & Measure Heat Change Load->Titrate Process 4. Integrate Raw Data (Power vs. Time) Titrate->Process Fit 5. Plot Integrated Heat vs. Molar Ratio & Fit to Binding Model Process->Fit Result Determine: K_D, n, ΔH, ΔS Fit->Result

Fig 2. Standard workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights

SPR is a label-free optical technique used to monitor binding events in real time.[18] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[19]

The Causality Behind SPR: SPR is selected when the primary goal is to understand the kinetics of the interaction—how fast the inhibitor binds and how long it remains bound. For a covalent, reversible inhibitor like avibactam, determining the koff rate is particularly important as it relates to the duration of inhibition and the rate of recyclization. This kinetic information is critical for predicting in vivo efficacy.

Data Presentation: Binding Affinity and Inhibitory Constants

The following table compiles inhibitory constants from the literature, demonstrating avibactam's potent activity against key β-lactamases.

Target EnzymeAmbler ClassIC50 (nM)Source
TEM-1A8[20][21]
KPC-2A38[20][21]
P99C80[20][21]
E. coli PBP2-920[22]
P. aeruginosa PBP2-1100[22]

Note: IC50 values are dependent on assay conditions. Ki or KD values provide a more direct measure of affinity.

Part 3: Synthesis of Structure and Affinity: The Reversible Covalent Mechanism

The true scientific insight emerges from synthesizing the structural and kinetic data. Avibactam's efficacy is not merely due to tight binding but is a consequence of its unique, multi-step inhibitory mechanism.

  • Initial Non-covalent Binding: Avibactam first docks into the active site, guided by the electrostatic and hydrogen-bonding interactions identified in the crystal structures, particularly involving the sulfate group.

  • Acylation (Carbamylation): The catalytic serine, activated by a general base (e.g., Lys73 or a conserved water molecule), attacks the carbonyl group of avibactam, opening the diazabicyclooctane ring and forming a stable, covalent carbamoyl-enzyme intermediate.[9][11]

  • Decarbamylation (Recyclization): Unlike irreversible inhibitors that lead to enzyme fragmentation, the avibactam-enzyme complex is poised for reversal.[9] A key residue, such as Ser130 in CTX-M-15, acts as a general base to facilitate the reformation of the ring structure, releasing the intact avibactam molecule and regenerating the active enzyme.[10] This process is slow, resulting in a prolonged "off-time" and effective inhibition.

This reversible nature is a key differentiator. It allows a single avibactam molecule to potentially inhibit multiple enzyme molecules, while the stability of the covalent intermediate ensures a long duration of action.

Mechanism cluster_legend Legend E_I E + I E_I_noncov E•I (Non-covalent complex) E_I->E_I_noncov k_on E_I_noncov->E_I k_off E_I_cov E-I* (Covalent carbamoyl-enzyme) E_I_noncov->E_I_cov k_inact (Acylation) E_I_cov->E_I_noncov k_react (Recyclization) E E = Enzyme (β-Lactamase) I I = Inhibitor (Avibactam)

Sources

Exploratory

The Covalent Acylation Mechanism of (2R,5R)-Avibactam Sodium Salt: A Technical Whitepaper

Executive Summary The escalating threat of antimicrobial resistance (AMR), particularly driven by serine β -lactamases (SBLs), has necessitated the development of novel inhibitory scaffolds. (2R,5R)-Avibactam sodium salt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating threat of antimicrobial resistance (AMR), particularly driven by serine β -lactamases (SBLs), has necessitated the development of novel inhibitory scaffolds. (2R,5R)-Avibactam sodium salt represents a paradigm shift in this domain. As a first-in-class diazabicyclooctane (DBO) non- β -lactam β -lactamase inhibitor, avibactam bypasses traditional resistance mechanisms that degrade classical inhibitors like clavulanic acid and tazobactam.

This whitepaper provides an in-depth mechanistic and kinetic analysis of avibactam's reversible covalent acylation pathway. Designed for researchers and drug development professionals, it explores the structural basis of carbamoylation, details self-validating experimental protocols for kinetic profiling, and elucidates the causality behind its prolonged target residence time.

Mechanistic Overview: Reversible Covalent Acylation

Unlike traditional β -lactam-based inhibitors that undergo irreversible hydrolytic degradation or chemical fragmentation after acylating the target enzyme, avibactam operates via a reversible covalent mechanism [1].

The Carbamoylation Pathway

The inhibition of SBLs by avibactam proceeds through a two-step mechanism:

  • Encounter Complex Formation: Avibactam rapidly associates with the active site of the β -lactamase to form a non-covalent encounter complex ( Ki​ ).

  • Nucleophilic Attack and Ring Opening: The catalytic serine residue (e.g., Ser70 in Ambler Class A and C enzymes) executes a nucleophilic attack on the urea carbonyl carbon of avibactam's DBO core. This triggers the regioselective opening of the 5-membered cyclic urea ring, forming a stable carbamoyl-enzyme intermediate[2].

The Recyclization (Deacylation) Phenomenon

The hallmark of avibactam's mechanism is its deacylation route. Instead of water-mediated hydrolysis, the carbamoyl-enzyme complex undergoes a 5-exo-trig recyclization . The N-sulfate nitrogen attacks the carbamoyl carbon, closing the ring and releasing intact, fully active avibactam back into the environment[3]. This recycling ensures that a single avibactam molecule can sequentially inhibit multiple β -lactamase enzymes, drastically enhancing its pharmacodynamic efficiency.

G E_A Enzyme + Avibactam (Free State) Encounter Non-Covalent Complex (Encounter Complex) E_A->Encounter k1 Encounter->E_A k-1 Attack Nucleophilic Attack (Ser70 on Urea Carbonyl) Encounter->Attack k2 Intermediate Carbamoyl-Enzyme (Covalent Acyl-Enzyme) Attack->Intermediate Ring Opening Recyclization Recyclization (5-exo-trig ring closure) Intermediate->Recyclization koff Recyclization->E_A Intact Release

Figure 1: The reversible covalent acylation and recyclization pathway of Avibactam.

Kinetic Profiling & Target Residence Time

In drug development, understanding the causality behind kinetic parameters is critical. We measure the acylation efficiency ( k2​/Ki​ ) to determine how fast the drug neutralizes the enzyme, and the deacylation rate ( koff​ ) to determine the residence time ( t1/2​ ). A long residence time means the enzyme remains inactivated long after the free drug concentration drops below the minimum inhibitory concentration (MIC), providing a sustained post-antibiotic effect[4].

Quantitative Kinetic Data Across Ambler Classes

Avibactam demonstrates broad-spectrum activity, though its kinetic parameters vary significantly depending on the structural topology of the target class[4].

Table 1: Kinetic Parameters of Avibactam Inhibition Across Clinically Relevant β -Lactamases

EnzymeAmbler ClassAcylation Efficiency ( k2​/Ki​ )[ M−1s−1 ]Deacylation Half-Life ( t1/2​ )Deacylation Route
CTX-M-15 A 1.0×105 ~40 minIntact Recyclization
TEM-1 AN/A~16 minIntact Recyclization
KPC-2 A 1.3×104 ~82 minSlow Hydrolysis / Desulfation
P. aeruginosa AmpC C 4.8×103 ~6 minIntact Recyclization
E. cloacae AmpC C 1.8×104 ~300 minIntact Recyclization
OXA-10 D 1.1×101 > 5 daysIntact Recyclization

Note: While avibactam recyclizes intact from most enzymes, KPC-2 represents a unique exception where the inhibitor undergoes slow hydrolysis and desulfation upon release[4].

Self-Validating Experimental Protocols

To rigorously characterize the covalent acylation mechanism, application scientists must employ orthogonal, self-validating assays. Below are the definitive methodologies for establishing reversibility and covalent adduct formation.

Protocol 1: Jump-Dilution Assay for Reversibility ( koff​ Determination)

Purpose: To prove that avibactam inhibition is reversible and to calculate the residence time ( t1/2​ ) of the carbamoyl-enzyme complex. Causality: By incubating the enzyme with a highly concentrated inhibitor and then rapidly diluting the mixture into a substrate-rich buffer, we isolate the deacylation event. The recovery of enzymatic activity over time directly reflects koff​ [5].

Step-by-Step Methodology:

  • Pre-incubation: Incubate 100 nM of the target β -lactamase (e.g., TEM-1) with 10 μ M Avibactam in 50 mM sodium phosphate buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Incubate at 25°C for 30 minutes to ensure >99% steady-state acylation.

  • Jump Dilution: Rapidly dilute the inhibited complex 1:1000 into a reaction cuvette containing the same buffer and 100 μ M of a chromogenic reporter substrate (e.g., Nitrocefin). The final enzyme concentration is 0.1 nM, and avibactam is diluted to 10 nM (well below its Ki​ ).

  • Continuous Monitoring: Monitor the absorbance of hydrolyzed nitrocefin at 482 nm continuously for 3 to 5 hours using a UV-Vis spectrophotometer.

  • Self-Validation Control: Run a parallel uninhibited enzyme control to establish the uninhibited steady-state velocity ( vs​ ).

  • Data Analysis: Fit the progress curve to the integrated rate equation for slow-binding inhibition:

    A482​=vs​t+koff​(vi​−vs​)​[1−exp(−koff​t)]

    Calculate the half-life as t1/2​=ln(2)/koff​ .

Workflow Incubation 1. Incubation [Enzyme] + Excess [Avibactam] Equilibrium 2. Steady-State Inhibition (>99% Acylated) Incubation->Equilibrium Dilution 3. Jump Dilution (1:1000 in Buffer + Nitrocefin) Equilibrium->Dilution Rapid Dilution Monitoring 4. Spectrophotometric Monitoring (Absorbance at 482 nm) Dilution->Monitoring Substrate Hydrolysis Analysis 5. Data Fitting (Calculate koff from recovery half-life) Monitoring->Analysis

Figure 2: Experimental workflow for the Jump-Dilution assay to determine deacylation kinetics.

Protocol 2: Intact Mass Spectrometry (LC-MS) for Covalent Adduct Validation

Purpose: To physically confirm the formation of a covalent bond rather than a tight non-covalent interaction. Causality: Non-covalent complexes dissociate under strong denaturing conditions (e.g., acidic organic solvents used in LC-MS). If the mass shift corresponding to the inhibitor persists after denaturation, the interaction is definitively covalent[1].

Step-by-Step Methodology:

  • Reaction Setup: Mix 10 μ M of purified β -lactamase with 50 μ M Avibactam in 20 mM ammonium acetate buffer (pH 6.8). Incubate for 15 minutes at room temperature.

  • Denaturation (The Validation Step): Quench the reaction by adding an equal volume of 1% formic acid in acetonitrile. This harsh condition unfolds the protein and strips away any non-covalently bound ligands.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online C4 microbore column to remove excess salts and unbound avibactam.

  • Mass Spectrometry: Analyze the eluted protein using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Interpretation: An uninhibited enzyme will show the wild-type mass ( MWT​ ). The avibactam-inhibited enzyme will show a mass shift of exactly +265 Da , corresponding to the covalent addition of the avibactam molecule following the opening of the DBO ring.

Structural Determinants & Future Implications

The structural biology of avibactam acylation reveals that the universally conserved Ser130 residue plays a dual role: it acts as a general acid to protonate the urea nitrogen during the initial ring-opening (carbamoylation), and subsequently functions as a general base to deprotonate the N-sulfate during recyclization (decarbamoylation)[2].

Understanding these stereoelectronic dynamics—recently captured via room-temperature serial crystallography[3]—is crucial for next-generation drug design. As resistance inevitably evolves (e.g., through mutations in the Ω -loop or active site crowding), the DBO scaffold provides a highly tunable platform. Modifying the substituents around the DBO core can alter the kon​/koff​ ratio, allowing researchers to engineer inhibitors tailored against specific, highly resistant Class D oxacillinases or metallo- β -lactamase co-expressions.

Sources

Foundational

An In-depth Technical Guide on the Enzymatic Inhibition Kinetics of (2R,5R)-Avibactam Sodium Salt against KPC-2

Introduction: The Clinical Challenge of KPC-2 and the Role of Avibactam Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a formidable Ambler class A β-lactamase that confers resistance to a broad spectrum of β-lactam ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Challenge of KPC-2 and the Role of Avibactam

Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a formidable Ambler class A β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1][2] This resistance is primarily achieved through the rapid hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[3][4][5] The emergence and global spread of KPC-2-producing bacteria pose a significant threat to public health, necessitating the development of novel therapeutic strategies.[6][7]

Avibactam, a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, has emerged as a critical tool in combating infections caused by KPC-2-producing organisms.[6][7] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique mechanism of action that allows for the potent inhibition of a wide range of β-lactamases, including class A (like KPC-2), class C, and some class D enzymes.[6][8][9] This guide provides a detailed exploration of the enzymatic inhibition kinetics of (2R,5R)-Avibactam Sodium Salt against KPC-2, offering insights for researchers and drug development professionals.

Mechanism of Avibactam Inhibition against KPC-2: A Reversible Covalent Interaction

The inhibitory action of avibactam against KPC-2 is a multi-step process characterized by the formation of a reversible covalent acyl-enzyme intermediate.[6][8] This mechanism can be dissected into two key phases: acylation and deacylation.

  • Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic Ser70 residue in the KPC-2 active site on the carbonyl carbon of avibactam's urea moiety.[6] This results in the formation of a stable, covalent carbamyl-enzyme complex, effectively inactivating the enzyme.[6] The efficiency of this acylation step is a critical determinant of avibactam's inhibitory potency.

  • Deacylation (Recyclization): Unlike irreversible inhibitors, the avibactam-KPC-2 complex can undergo a slow deacylation process. This involves the recyclization of the opened avibactam ring, leading to the regeneration of the active enzyme.[6] The rate of this deacylation is significantly slower than the acylation rate, resulting in a prolonged period of enzyme inhibition. For KPC-2, the half-life for the recovery of enzyme activity is approximately 82 minutes.[6][8]

Interestingly, mass spectrometry studies have revealed a minor, slower hydrolytic pathway for the breakdown of the acyl-avibactam complex in KPC-2, which involves fragmentation of the inhibitor.[8][9]

Visualizing the Inhibition Pathway

Inhibition_Pathway E_I E + I (KPC-2 + Avibactam) EI_noncovalent E•I (Non-covalent complex) E_I->EI_noncovalent k_on (K_i) EI_noncovalent->E_I k_off EI_covalent E-I* (Covalent carbamyl-enzyme) EI_noncovalent->EI_covalent k_2 (k_inact) E_P E + P (Regenerated Enzyme + Product) EI_covalent->E_P k_3 (k_off)

Caption: Covalent reversible inhibition of KPC-2 by avibactam.

Quantitative Analysis of Inhibition Kinetics

The interaction between avibactam and KPC-2 can be quantitatively described by several key kinetic parameters. These parameters provide a deeper understanding of the inhibitor's efficacy and are crucial for drug development and optimization.

Kinetic ParameterDescriptionTypical Value for Avibactam vs. KPC-2Reference(s)
k₂/Kᵢ (or k_inact/Kᵢ) Second-order rate constant for acylation (carbamylation). Represents the efficiency of enzyme inactivation.~21,580 M⁻¹s⁻¹[10],[11]
k_off (k₃) First-order rate constant for deacylation (recyclization). Represents the rate of enzyme regeneration.~1.0 x 10⁻³ s⁻¹[12]
t₁/₂ Half-life of the covalent complex. The time required for 50% of the inhibited enzyme to become active again.~82 minutes[6],[8]
Kᵢ (app) Apparent inhibition constant.Varies depending on experimental conditions.[10]

Note: The values presented are approximations derived from published literature and may vary based on experimental conditions.

Experimental Protocols for Determining Inhibition Kinetics

Accurate determination of the kinetic parameters for avibactam's inhibition of KPC-2 requires robust experimental design and execution. Below are detailed methodologies for key experiments.

Expression and Purification of KPC-2 β-Lactamase
  • Rationale: A highly pure and active enzyme preparation is fundamental for obtaining reliable kinetic data.

  • Protocol:

    • Clone the blaKPC-2 gene into a suitable expression vector (e.g., pET series) and transform into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) overnight.

    • Harvest the cells by centrifugation and resuspend in a lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the KPC-2 enzyme from the supernatant using a series of chromatographic steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for polishing.

    • Assess the purity of the enzyme by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

Steady-State Kinetics (IC₅₀ Determination)
  • Rationale: This initial experiment provides a measure of the inhibitor's potency under steady-state conditions.

  • Protocol:

    • Prepare a series of dilutions of (2R,5R)-Avibactam Sodium Salt.

    • In a 96-well microplate, add a fixed concentration of purified KPC-2 enzyme to each well.

    • Add the different concentrations of avibactam to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 30°C).

    • Initiate the enzymatic reaction by adding a chromogenic substrate, such as nitrocefin.[13][14]

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin).

    • Calculate the initial reaction velocities for each avibactam concentration.

    • Plot the percentage of inhibition against the logarithm of the avibactam concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Acylation Rate (k₂/Kᵢ)
  • Rationale: This assay directly measures the rate of covalent bond formation between avibactam and KPC-2.

  • Protocol:

    • In a cuvette or microplate well, combine a fixed concentration of KPC-2 and the chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Initiate the reaction by adding varying concentrations of avibactam.

    • Monitor the progress of the reaction (hydrolysis of the substrate) over time.

    • Fit the resulting progress curves to the appropriate equation for slow-binding inhibition to obtain the observed rate constant (k_obs) for each avibactam concentration.[15][16]

    • Plot the k_obs values against the corresponding avibactam concentrations.

    • The slope of the resulting linear plot represents the second-order rate constant for acylation (k₂/Kᵢ).[15][16]

Determination of Deacylation Rate (k_off)
  • Rationale: This experiment quantifies the rate at which the active enzyme is regenerated from the covalent complex.

  • Protocol:

    • Incubate a concentrated solution of KPC-2 with a saturating concentration of avibactam to ensure complete formation of the covalent complex.

    • After a sufficient incubation period, rapidly dilute the enzyme-inhibitor complex (e.g., >100-fold) into a solution containing the chromogenic substrate. This dilution effectively prevents further inhibition by free avibactam.

    • Monitor the return of enzymatic activity over time as the covalent complex breaks down.

    • Plot the product formation (or enzyme activity) as a function of time and fit the data to a first-order exponential equation to determine the deacylation rate constant (k_off).[8]

Experimental Workflow Visualization

Experimental_Workflow cluster_upstream Enzyme Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis & Interpretation Expression KPC-2 Expression in E. coli Purification Chromatographic Purification Expression->Purification QC Purity & Concentration (SDS-PAGE, Bradford) Purification->QC SteadyState Steady-State Kinetics (IC50 Determination) QC->SteadyState Acylation Acylation Rate (k2/Ki Determination) QC->Acylation Deacylation Deacylation Rate (k_off Determination) QC->Deacylation DataFitting Curve Fitting & Parameter Calculation SteadyState->DataFitting Acylation->DataFitting Deacylation->DataFitting Interpretation Mechanistic Insights DataFitting->Interpretation

Caption: Workflow for KPC-2 inhibition kinetics analysis.

Factors Influencing Inhibition Kinetics and Resistance

The interaction between avibactam and KPC-2 is not static and can be influenced by mutations within the blaKPC-2 gene. Several amino acid substitutions in the KPC-2 active site have been shown to impact avibactam's inhibitory activity, leading to resistance.

  • S130G Substitution: This mutation has been shown to dramatically reduce the acylation efficiency (k₂/Kᵢ) of avibactam by several orders of magnitude.[10][11][17] Molecular modeling suggests that the S130G substitution may impair the proper positioning and activation of the catalytic Ser70 residue.[17]

  • D179Y/N Substitutions: Mutations at this position in the Ω-loop of KPC-2 can also confer resistance to ceftazidime-avibactam.[2][18] These substitutions can alter the flexibility of the active site, leading to a decreased deacylation rate for β-lactams while potentially impacting the binding of avibactam.[2][18]

  • N132G Substitution: This substitution significantly reduces the efficiency of carbamylation by avibactam, shifting the equilibrium towards the active form of the enzyme.[12]

Conclusion and Future Directions

The potent, reversible covalent inhibition of KPC-2 by avibactam represents a significant advancement in the fight against carbapenem-resistant Enterobacteriaceae. A thorough understanding of the underlying enzymatic inhibition kinetics is paramount for the rational design of next-generation β-lactamase inhibitors and for predicting and overcoming emerging resistance mechanisms. Future research should continue to explore the structure-activity relationships of novel DBO inhibitors, investigate the impact of new KPC-2 variants on inhibitor efficacy, and develop innovative strategies to counteract resistance.

References

  • KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Variants of β-Lactamase KPC-2 That Are Resistant to Inhibition by Avibactam | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [https://journals.asm.org/doi/10.1128/AAC.003 Variants of β-Lactamase KPC-2 That Are Resistant to Inhibition by Avibactam]([Link] Variants of β-Lactamase KPC-2 That Are Resistant to Inhibition by Avibactam)

  • KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study. (2015, September 4). PLOS ONE. Retrieved from [Link]

  • Carbapenem-hydrolyzing beta-lactamase KPC-2 - Klebsiella pneumoniae | UniProtKB. (n.d.). UniProt. Retrieved from [Link]

  • Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - OSTI.GOV. (2011, June 24). Office of Scientific and Technical Information. Retrieved from [Link]

  • Unveiling the Structural Features that Regulate Carbapenems Deacylation in KPC-2 Through QM/MM and Interpret. (2023, January 10). ChemRxiv. Retrieved from [Link]

  • Timed mass spectra of KPC-2 and the K234R variant (A) with nacubactam... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - MDPI. (2024, May 22). MDPI. Retrieved from [Link]

  • Mass spectrometry results for avibactam with the S130G variant of KPC-2... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Klebsiella pneumoniae Carbapenemase-2 (KPC-2), Substitutions at Ambler Position Asp179, and Resistance to Ceftazidime-Avibactam: Unique Antibiotic-Resistant Phenotypes Emerge from β-Lactamase Protein Engineering | mBio - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam - PubMed. (2015, September 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinetics of KPC-2 and KPC-2 D¹⁷⁹Y inhibition by avibactam (Avi). (A)... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Klebsiella pneumoniae Carbapenemase-2 (KPC-2), Substitutions at Ambler Position Asp179, and Resistance to Ceftazidime-Avibactam - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (A) Mass spectrometry of KPC-2 (8.7 M) reacted with avibactam (AVI)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Variants of β-Lactamase KPC-2 That Are Resistant to Inhibition by Avibactam - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed. (2013, September 27). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates | Biochemistry - ACS Publications. (2018, March 13). American Chemical Society. Retrieved from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024, May 1). MDPI. Retrieved from [Link]

  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [Link]

  • Biochemical exploration of β-lactamase inhibitors - PubMed. (2023, January 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of ceftazidime/avibactam in combination with colistin against KPC-2-producing Klebsiella pneumoniae in static and dynamic time-kill experiments | JAC-Antimicrobial Resistance | Oxford Academic. (2024, June 20). Oxford Academic. Retrieved from [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Determination of k inact and K I from complete activity progress... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay - BioKin, Ltd. (2015, February 5). BioKin. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of (2R,5R)-Avibactam Sodium Salt in Murine Infection Models: A Comprehensive Technical Guide

Mechanistic Rationale and Pharmacological Profile (2R,5R)-Avibactam sodium salt is a highly potent, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class[1]. Unlike traditional inhibitors (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Pharmacological Profile

(2R,5R)-Avibactam sodium salt is a highly potent, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class[1]. Unlike traditional inhibitors (e.g., clavulanic acid or tazobactam), avibactam does not contain a β-lactam ring, rendering it immune to hydrolysis by the very enzymes it targets. It restores the antimicrobial efficacy of partner β-lactams—such as ceftazidime, ceftaroline, and aztreonam—by covalently and reversibly acylating the active-site serine of Ambler Class A, Class C, and some Class D β-lactamases (including KPC and OXA-48)[1][2].

Avibactam exhibits exceptional in vitro potency, inhibiting β-lactamases like TEM-1 and CTX-M-15 with IC50 values of 8 nM and 5 nM, respectively[3]. Crucially, it does not induce the transcription of blaAmpC in pathogens like Pseudomonas aeruginosa or Enterobacter cloacae, preventing paradoxical resistance during therapy[2].

MoA BL Partner β-Lactam (e.g., Ceftazidime) CW Bacterial Cell Wall Synthesis Inhibition BL->CW Binds PBPs AVI (2R,5R)-Avibactam Sodium Salt SBL Serine β-Lactamase (Class A, C, some D) AVI->SBL Covalent & Reversible Inhibition SBL->BL Hydrolysis (Blocked)

Mechanism of Action: Avibactam protecting partner β-lactams from serine β-lactamase hydrolysis.

Murine Infection Models: Design and Causality

To translate in vitro MIC values into clinical dosing regimens, pharmacokinetic/pharmacodynamic (PK/PD) profiling in murine models is strictly required. The neutropenic murine thigh and lung infection models are the gold standards for this purpose[4][5].

Causality of Model Selection:

  • Neutropenia Induction: By administering cyclophosphamide, researchers ablate the host's innate immune response (specifically neutrophils). This creates a self-validating system where any observed bacterial killing is exclusively attributable to the drug's PK/PD profile, eliminating confounding host-mediated clearance[5][6].

  • Compartmental Relevance: The thigh model evaluates systemic drug exposure and soft-tissue penetration. The lung model is critical for evaluating the penetration of avibactam into the epithelial lining fluid (ELF), which is the primary site of infection for nosocomial pneumonia[4][5].

Workflow A Neutropenia Induction (Cyclophosphamide) B Bacterial Inoculation (Thigh/Lung Model) A->B C Subcutaneous Dosing (Avibactam + Partner) B->C D Sample Collection (Plasma & BAL Fluid) C->D E LC-MS/MS Bioanalysis D->E F F E->F

End-to-end experimental workflow for murine pharmacokinetic and pharmacodynamic profiling.

Step-by-Step Experimental Methodologies

Protocol A: Neutropenic Infection Setup
  • Acclimatization: Utilize outbred female CD-1 mice (7 to 8 weeks old, weighing 20–25 g) to ensure metabolic consistency[7].

  • Immunosuppression: Administer intraperitoneal cyclophosphamide at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. Validation Check: Blood smears should confirm absolute neutrophil counts <100/mm³.

  • Inoculation:

    • Thigh Model: Inject 0.1 mL of a bacterial suspension (~10⁶ CFU/mL) intramuscularly into each posterior thigh[5].

    • Lung Model: Administer the inoculum intranasally under light anesthesia to induce pneumonia[5].

Protocol B: Dosing, Sampling, and ELF Derivation
  • Dosing Regimen: Administer avibactam and its partner β-lactam subcutaneously 2 hours post-infection. Subcutaneous dosing in mice closely mimics the continuous intravenous infusion profiles seen in humans[4].

  • Sampling: Collect concomitant blood (via cardiac puncture) and bronchoalveolar lavage (BAL) fluid at 12 predefined time points up to 6 hours post-administration[5].

  • ELF Volume Calculation (Self-Validating Step): Because the volume of saline used for BAL dilutes the ELF, absolute drug concentrations cannot be measured directly. Instead, quantify endogenous urea in both plasma and BAL fluid. The ratio of BAL urea to plasma urea provides the exact dilution factor, allowing precise calculation of the avibactam concentration in the ELF[4].

Protocol C: Bioanalytical Framework (LC-MS/MS)
  • Sample Preparation: Perform protein precipitation on 50 µL of plasma or BAL fluid using acetonitrile.

  • Internal Standard (IS): Spike samples with Avibactam sodium salt-¹³C₅. Causality: The heavy isotope acts as a perfect chemical analog, co-eluting with the analyte to correct for matrix-induced ionization suppression or enhancement in the mass spectrometer[3].

  • Quantification: Analyze via reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validated lower limit of quantitation (LLQ) for avibactam in mouse plasma is typically 1.8 ng/mL, achieving an accuracy of 106.4% and a precision of 7.33%[4].

Pharmacokinetic Data Synthesis

Avibactam exhibits linear, dose-proportional pharmacokinetics in murine models, independent of the infection site (thigh vs. lung) or the specific dose combinations used[4][5].

Table 1: Key Pharmacokinetic Parameters of Avibactam in Mice
ParameterValue in PlasmaValue in ELFNotes
Half-life (t½) 0.24 ± 0.04 hLinearIndependent of infection type[5]
Volume of Distribution (Vd) 1.18 ± 0.34 L/kgN/AIndicates extensive extracellular distribution[5]
Protein Binding 8%NegligibleLow binding ensures high free-drug availability[4]
ELF-to-Plasma AUC Ratio N/A0.20 (Total) 0.22 (Unbound)Constant and independent of administered dose[5]
Table 2: Representative Dosing Combinations for PK Interaction Studies

To detect potential PK interactions between ceftazidime and avibactam, studies utilize extreme dose fractionations[4].

Infection ModelCeftazidime Dose (mg/kg)Avibactam Dose (mg/kg)Ratio (CAZ:AVI)
Thigh Model 16, 8, 64, 24, 1, 32, 1284:1, 8:1, 2:1, 1:64[4]
Lung Model 32, 4, 128, 116, 2, 8, 642:1, 2:1, 16:1, 1:64[4]

PK/PD Integration and Target Indices

The efficacy of avibactam is not driven by the traditional β-lactam metric of time above the Minimum Inhibitory Concentration (%fT > MIC). Instead, because avibactam is an inhibitor, its efficacy correlates best with the percentage of the dosing interval that the free drug remains above a critical threshold concentration (%fT > CT )[1][6].

  • Ceftazidime-Avibactam: In neutropenic mouse thigh and lung models against ceftazidime-resistant P. aeruginosa, the threshold concentration (CT) is established at 1 mg/L. Bacterial stasis requires an avibactam %fT > 1 mg/L of approximately 20%, while a 1-log kill requires ~50%[1].

  • Aztreonam-Avibactam: When paired with aztreonam to target metallo-β-lactamase (MBL) and ESBL co-producers, the critical threshold concentration shifts. Efficacy in murine models correlates best with an avibactam %fT > CT of 2 to 2.5 mg/L[6][8].

By leveraging these highly controlled murine models, researchers can accurately simulate human-like PK exposures, ensuring that clinical dosing regimens (e.g., 2g/0.5g q8h) maintain the necessary free-drug threshold at the site of infection[2][9].

References

1.1. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice - PMC. nih.gov.

1.2. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.

1.3. Pharmacokinetics/pharmacodynamics of a β-lactam and β-lactamase inhibitor combination: a novel approach for aztreonam/avibactam | Journal of Antimicrobial Chemotherapy | Oxford Academic. oup.com.

1.4. 206494Orig1s000 - accessdata.fda.gov. fda.gov.

1.5. Avibactam sodium salt-13C5 - Product Data Sheet. medchemexpress.com.

1.9. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits - PMC. nih.gov.

1.10. In vitro pharmacokinetics/pharmacodynamics of the combination of avibactam and aztreonam against MDR organisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. oup.com.

1.11. Avibactam sodium. ptgcn.com.

1.12. PT. Pfizer Indonesia Local Product Document Generic Name: Ceftazidime Pentahydrate, Avibactam Sodium Trade Name: Zavicefta® CDS. pfizer.com.

Sources

Protocols & Analytical Methods

Method

Liquid chromatography-mass spectrometry (LC-MS) analysis of (2R,5R)-Avibactam Sodium Salt

Introduction: The Analytical Imperative for Avibactam (2R,5R)-Avibactam Sodium Salt is a pivotal, non-β-lactam, β-lactamase inhibitor that has revitalized the utility of established β-lactam antibiotics in the face of mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Avibactam

(2R,5R)-Avibactam Sodium Salt is a pivotal, non-β-lactam, β-lactamase inhibitor that has revitalized the utility of established β-lactam antibiotics in the face of mounting antimicrobial resistance.[1] Its mechanism of action, involving the reversible covalent inhibition of a broad spectrum of β-lactamases, restores the efficacy of partner antibiotics against multidrug-resistant Gram-negative bacteria. The chemical structure of avibactam is trans-7-oxo-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octan-2-carboxamide.[2] The sodium salt of the (2R,5R)-isomer is the active pharmaceutical ingredient (API).

The development, manufacturing, and clinical application of avibactam-containing therapies necessitate robust and reliable analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the quantification and characterization of avibactam due to its inherent selectivity, sensitivity, and versatility. This technical guide provides a comprehensive overview and detailed protocols for the LC-MS analysis of (2R,5R)-Avibactam Sodium Salt in both its bulk form and in pharmaceutical formulations. The methodologies presented herein are designed to be foundational, empowering researchers, quality control analysts, and drug development professionals to implement and adapt these techniques for their specific applications.

Physicochemical Properties of (2R,5R)-Avibactam Sodium Salt

A thorough understanding of the analyte's physicochemical properties is paramount for the rational development of an LC-MS method.

PropertyValueSource
Chemical FormulaC₇H₁₀N₃NaO₆S[3]
Molecular Weight287.23 g/mol [2][3]
AppearanceWhite to off-white powder[3]
SolubilitySoluble in water (2 mg/mL)[3]
Stereochemistry(2R,5R)[3]

Strategic Approach to LC-MS Method Development

The successful analysis of avibactam by LC-MS hinges on a systematic approach that considers the analyte's properties, the sample matrix, and the intended purpose of the analysis. The workflow for method development and validation is a cyclical process of optimization and verification.

LC-MS Method Development & Validation Workflow for Avibactam cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Analyte Characterization Analyte Characterization (Avibactam Properties) LC_Optimization Liquid Chromatography Optimization (Column, Mobile Phase, Gradient) Analyte Characterization->LC_Optimization Physicochemical Properties MS_Optimization Mass Spectrometry Optimization (Ionization, MRM Transitions) LC_Optimization->MS_Optimization Separation Sample_Prep Sample Preparation (API, Formulation) MS_Optimization->Sample_Prep Detection Specificity Specificity/ Selectivity Sample_Prep->Specificity Optimized Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Robustness Robustness

Caption: A workflow illustrating the key stages of LC-MS method development and validation for avibactam analysis.

Experimental Protocols

Protocol 1: Analysis of (2R,5R)-Avibactam Sodium Salt API

This protocol is designed for the quantitative analysis and purity assessment of the bulk drug substance.

1. Materials and Reagents:

  • (2R,5R)-Avibactam Sodium Salt reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of (2R,5R)-Avibactam Sodium Salt reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with ultrapure water to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • For analysis of an unknown API sample, prepare a sample solution at a concentration of 10 µg/mL in ultrapure water.

3. Liquid Chromatography Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 264.0
Product Ion (m/z) 114.0
Collision Energy Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument
Protocol 2: Analysis of (2R,5R)-Avibactam Sodium Salt in a Pharmaceutical Formulation

This protocol is tailored for the analysis of avibactam in a formulated drug product, such as a powder for injection.

1. Materials and Reagents:

  • (2R,5R)-Avibactam Sodium Salt reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Pharmaceutical formulation containing avibactam

2. Sample Preparation:

  • Accurately weigh a portion of the powder for injection equivalent to 10 mg of avibactam and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with ultrapure water and mix thoroughly.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with ultrapure water to a final theoretical concentration of 1 µg/mL.

3. Liquid Chromatography and Mass Spectrometry Conditions:

  • The LC and MS conditions are identical to those described in Protocol 1.

Method Validation According to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is crucial to ensure its reliability and suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Key Validation Parameters for Avibactam LC-MS Method cluster_details Validation Details Validation ICH Q2(R2) Validation Parameters Specificity Linearity & Range Accuracy Precision Limit of Quantitation (LOQ) Robustness Specificity_desc Demonstrate no interference from excipients or degradation products. Linearity_desc Assess the relationship between concentration and response over a defined range. Accuracy_desc Determine the closeness of the measured value to the true value (e.g., via spike recovery). Precision_desc Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts). LOQ_desc Establish the lowest concentration that can be quantified with acceptable precision and accuracy. Robustness_desc Assess the method's resilience to small, deliberate variations in parameters (e.g., pH, flow rate).

Caption: A diagram outlining the essential validation parameters for the LC-MS method as per ICH Q2(R2) guidelines.

Stability and Forced Degradation Studies

Understanding the stability of avibactam is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6][7]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

Expected Degradation Pathways: Known degradation pathways for avibactam include hydrolysis and oxidative cleavage of the diazabicyclooctane ring and the sulfonate moiety.[8] The developed LC-MS method should be capable of separating avibactam from all significant degradation products. While specific structures of all degradation products are not extensively published, their formation should be monitored, and their chromatographic separation from the parent peak is a key aspect of demonstrating method specificity.

Conclusion: A Robust Framework for Avibactam Analysis

The protocols and guidelines presented in this application note provide a comprehensive framework for the robust and reliable LC-MS analysis of (2R,5R)-Avibactam Sodium Salt. By adhering to these methodologies and principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, accurate, and defensible data. This is essential for the continued development and quality control of this important β-lactamase inhibitor, ultimately contributing to the fight against antimicrobial resistance. The adaptability of LC-MS allows for these methods to be further optimized and tailored to specific analytical challenges encountered during the lifecycle of avibactam-containing products.

References

  • Sillén, H., Mitchell, R., Sleigh, R., Mainwaring, G., Catton, K., Houghton, R., & Glendining, K. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Bioanalysis, 7(12), 1423–1434. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubChem. (n.d.). (2R)-Avibactam Sodium Salt. National Center for Biotechnology Information. Available from: [Link]

  • Veeprho. (n.d.). Avibactam Impurities and Related Compound. Available from: [Link]

  • SynThink. (n.d.). Avibactam EP Impurities and Related Compounds. Available from: [Link]

  • ASM Journals. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • ResearchGate. (n.d.). Determination of avibactam and ceftazidime in human plasma samples by LC–MS | Request PDF. Available from: [Link]

  • SynThink. (n.d.). Avibactam Impurities. Available from: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Veeprho. (n.d.). Avibactam Impurities and Related Compound. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available from: [Link]

  • PubMed. (2022, May 27). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring. Available from: [Link]

  • PubMed. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Available from: [Link]

  • LCGC International. (2025, April 23). Simultaneous Determination of Anti-Infective Drugs Using HPLC–UV. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • PubMed. (2022, November 15). Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations. Available from: [Link]

  • PMC. (2024, April 5). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. Available from: [Link]

  • SynZeal. (n.d.). (2R,5R)-Avibactam Sodium Salt. Available from: [Link]

  • PubMed. (2022, March 15). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. Available from: [Link]

  • CoLab.ws. (2022, November 1). Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020, May 19). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Available from: [Link]

Sources

Application

Synthesis pathways and stereoselective purification of (2R,5R)-Avibactam Sodium Salt

Application Note: Synthesis Pathways and Stereoselective Purification of (2R,5R)-Avibactam Sodium Salt Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways and Stereoselective Purification of (2R,5R)-Avibactam Sodium Salt

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Context

Avibactam sodium is a first-in-class, non-β-lactam β-lactamase inhibitor characterized by its unique 1,6-diazabicyclo[3.2.1]octane (DBO) core[1]. Unlike traditional inhibitors (e.g., clavulanic acid), avibactam inhibits serine β-lactamases via a reversible, covalent mechanism, making it highly effective against multidrug-resistant pathogens when paired with cephalosporins like ceftazidime[2].

The biological efficacy of avibactam is strictly dependent on its (2R,5R) stereoconfiguration , which dictates the precise spatial alignment required to attack the active-site serine of the β-lactamase enzyme[3]. Synthesizing this highly strained bicyclic system while maintaining strict stereochemical control and managing the highly polar sulfate moiety presents significant process chemistry challenges. This guide details the optimized industrial pathway, emphasizing the causality behind reagent selection, intermediate isolation, and stereoselective crystallization[4].

Strategic Pathway Design & Causality

The modern synthesis of (2R,5R)-avibactam sodium relies on a highly controlled sequence that bypasses the low-yielding late-stage chiral resolutions of early developmental routes.

  • Chiral Pool Initiation: The process begins with a pre-configured chiral piperidine precursor (e.g., a cis-5-hydroxypiperidine-2-carboxylic acid derivative). This establishes the (2R,5R) stereocenters immediately, avoiding the >50% material loss associated with downstream racemic resolution.

  • DBO Core Construction: The intramolecular urea cyclization is thermodynamically challenging due to the strain of the [3.2.1] bicyclic system. Utilizing a highly reactive phosgene equivalent under strict dilution controls prevents intermolecular oligomerization.

  • The Lipophilic Counterion Strategy: Following the debenzylation of the DBO core, the exposed N-hydroxy group is sulfated. The resulting organic sulfate is highly polar and water-soluble, making extraction nearly impossible. By introducing tetrabutylammonium acetate (TBAOAc), the intermediate is converted into a lipophilic TBA sulfate salt. This pivotal step allows the intermediate to be extracted into organic solvents, effectively purging inorganic impurities before the final salt exchange[4].

  • Le Chatelier’s Precipitation: The final conversion to the sodium salt utilizes sodium 2-ethylhexanoate in an alcoholic solvent. Because avibactam sodium is highly insoluble in this matrix, it precipitates instantly, driving the equilibrium of the cation exchange to absolute completion.

Synthetic Workflow Visualization

AvibactamSynthesis Start Chiral Piperidine Precursor Step1 Amidation & Protection Start->Step1 Int1 Protected Intermediate Step1->Int1 Step2 Intramolecular Urea Cyclization Int1->Step2 DBOCore DBO Core Scaffold Step2->DBOCore Step3 Catalytic Hydrogenolysis (Pd/C) DBOCore->Step3 NOH_Core N-Hydroxy DBO Step3->NOH_Core Step4 Sulfation (SO3·TMA) & TBA Addition NOH_Core->Step4 TBASalt Lipophilic TBA Sulfate Salt Step4->TBASalt Step5 Cation Exchange (Na 2-ethylhexanoate) TBASalt->Step5 Crystallization Anti-Solvent Crystallization Step5->Crystallization Final (2R,5R)-Avibactam Sodium Crystallization->Final

Fig 1. Industrial synthesis workflow for (2R,5R)-Avibactam Sodium via the TBA salt intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each critical junction.

Protocol A: Intramolecular Urea Cyclization (DBO Core Formation)

Objective: Construct the highly strained 1,6-diazabicyclo[3.2.1]octane ring from the protected piperidine intermediate.

  • Preparation: Dissolve the protected piperidine amide (1.0 eq) in anhydrous acetonitrile (15 volumes) under an inert nitrogen atmosphere.

  • Activation: Cool the reactor to 0–5 °C. Add triethylamine (TEA, 2.5 eq) followed by a slow, dropwise addition of diphosgene (0.6 eq) over 2 hours.

    • Causality: Slow addition under high dilution ensures that intramolecular cyclization outpaces intermolecular cross-linking, maximizing the yield of the monomeric DBO core.

  • Reaction & IPC: Stir at 5 °C for 4 hours.

    • Self-Validation (IPC): Analyze via HPLC. The reaction is deemed complete when the uncyclized precursor is < 1.0% (Area/Area).

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to isolate the protected DBO core.

Protocol B: Hydrogenolysis and Sulfation (TBA Salt Formation)

Objective: Unmask the N-hydroxy group and install the sulfate moiety, utilizing a lipophilic counterion for purification[4].

  • Debenzylation: Dissolve the DBO core in a mixture of isopropanol/water (8:2). Add 10% Pd/C catalyst (0.1 eq by weight). Purge with H2 gas and stir at 20 °C under 30 psi for 4 hours. Filter through Celite to yield the N-hydroxy DBO intermediate.

  • Sulfation: To the filtrate, add sulfur trioxide trimethylamine complex (SO3·TMA, 1.5 eq). Stir at room temperature for 12 hours.

    • Self-Validation (IPC): Confirm complete sulfation via LC-MS (monitor for the [M-H]- mass shift corresponding to the addition of the SO3 group).

  • Counterion Exchange: Add tetrabutylammonium acetate (TBAOAc, 1.2 eq) to the mixture. Extract the aqueous layer with dichloromethane (DCM, 3 x 5 volumes).

    • Causality: The TBA cation pairs with the highly polar sulfate, creating a lipophilic complex that migrates into the DCM layer, leaving unreacted SO3·TMA and inorganic salts trapped in the aqueous waste.

  • Concentration: Evaporate the DCM layer to yield the TBA sulfate salt as a viscous oil.

Protocol C: Cation Exchange and Stereoselective Crystallization

Objective: Convert the TBA salt to the final pharmaceutical-grade sodium salt and crystallize the pure (2R,5R) stereoisomer.

  • Salt Exchange: Dissolve the TBA sulfate salt in absolute ethanol (10 volumes). Slowly add a solution of sodium 2-ethylhexanoate (1.1 eq) in ethanol over 1 hour at 25 °C.

    • Causality: Sodium 2-ethylhexanoate is highly soluble in ethanol, but the resulting avibactam sodium salt is not. This solubility gap forces the immediate precipitation of the product, driving the exchange reaction to completion.

  • Anti-Solvent Maturation: Once precipitation begins, slowly add ethyl acetate (5 volumes) as an anti-solvent over 2 hours. Stir the slurry for an additional 4 hours at 10 °C.

    • Causality: The controlled addition of ethyl acetate lowers the solubility of the (2R,5R) polymorph while keeping trace diastereomeric impurities dissolved, ensuring strict stereoselective purification.

  • Filtration & Drying: Filter the white crystalline solid. Wash with cold ethanol/ethyl acetate (1:1). Dry under vacuum at 40 °C to a constant weight.

    • Self-Validation (IPC): Perform Chiral HPLC. Target specification: Enantiomeric excess (ee) > 99.5%.

Quantitative Data & Yield Analysis

The table below summarizes the expected process metrics when executing the optimized route on a pilot scale (e.g., 1 kg input).

Process StepKey Intermediate IsolatedStep Yield (%)Enantiomeric Excess (ee %)HPLC Purity (Area %)
Amidation & ProtectionProtected Piperidine Amide88.5> 99.098.5
Urea CyclizationDBO Core Scaffold82.0> 99.097.2
Hydrogenolysis & SulfationTBA Sulfate Salt90.4> 99.098.1
Cation Exchange & Crystallization(2R,5R)-Avibactam Sodium 94.2> 99.5 > 99.8

Note: The overall volumetric productivity and Process Mass Intensity (PMI) are significantly improved by utilizing the TBA-extraction method, which eliminates the need for preparative reverse-phase chromatography.

References

  • Ball, M., et al. (2016). "The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor." Organic Process Research & Development, 20(10), 1799-1805. Available at:[Link]

  • Yahiaoui, S., et al. (2023). "Approved antibacterial drugs in the last 10 years: from the bench to the clinic." Exploration of Targeted Anti-tumor Therapy / Exploration of Drug Science, 1, 180-209. Available at:[Link]

  • Gordon, E. M., et al. (2018). "Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs." Journal of Medicinal Chemistry, 61(20). Available at:[Link]

  • Abe, T., et al. (2020). "Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors." The Journal of Organic Chemistry, 85(15). Available at:[Link]

Sources

Method

Application Notes and Protocols for Checkerboard Assay Synergy Testing of (2R,5R)-Avibactam Sodium Salt

A Guide for Researchers in Antimicrobial Drug Development Introduction: The Rationale for Synergy Testing with Avibactam The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Antimicrobial Drug Development

Introduction: The Rationale for Synergy Testing with Avibactam

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. (2R,5R)-Avibactam Sodium Salt is a potent, non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against many resistant strains.[1][2]

Avibactam's unique mechanism of action involves the formation of a reversible covalent bond with the active site serine of a wide range of β-lactamases, including class A, class C, and some class D enzymes.[3][4][5] This reversible inhibition protects the partner β-lactam antibiotic from hydrolysis, allowing it to exert its bactericidal activity.[2] Consequently, avibactam is a critical component of combination therapies, such as with ceftazidime, to combat infections caused by MDR pathogens.[1]

The checkerboard assay is a robust in vitro method for quantifying the degree of interaction between two antimicrobial agents.[6][7] This application note provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of (2R,5R)-Avibactam Sodium Salt with a partner β-lactam antibiotic.

Principle of the Checkerboard Assay

The checkerboard method involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two compounds, in this case, avibactam and a partner antibiotic.[8] This allows for the determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in various combinations. The interaction between the two compounds is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[9][10]

Materials and Reagents

  • (2R,5R)-Avibactam Sodium Salt

  • Partner β-lactam antibiotic

  • Bacterial strain(s) of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) , prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Sterile water or appropriate solvent for drug stock solutions

  • Vortex mixer

Experimental Protocol

Part 1: Preparation of Reagents
  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Stock Solution Preparation:

    • Prepare stock solutions of (2R,5R)-Avibactam Sodium Salt and the partner antibiotic in a suitable sterile solvent (e.g., sterile water). The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.

    • For example, if the highest desired concentration of avibactam is 64 µg/mL, prepare a stock solution of at least 640 µg/mL.

Part 2: Checkerboard Assay Setup

The following steps describe the setup of a checkerboard assay in a 96-well microtiter plate.

  • Plate Layout: Design a plate map to guide the addition of reagents. A typical layout includes wells for each drug alone, combinations of both drugs, and positive (no drug) and negative (no bacteria) controls.

  • Drug Dilutions:

    • Partner Antibiotic (Drug A): In a separate 96-well plate or in tubes, prepare serial two-fold dilutions of the partner antibiotic in CAMHB.

    • (2R,5R)-Avibactam Sodium Salt (Drug B): Similarly, prepare serial two-fold dilutions of avibactam in CAMHB.

  • Plate Loading:

    • Add 50 µL of CAMHB to all wells of the checkerboard plate except for the first column and first row.

    • Add 100 µL of the highest concentration of the partner antibiotic (Drug A) to the first well of each row. Perform serial dilutions across the rows by transferring 50 µL from one well to the next.

    • Add 50 µL of the appropriate concentration of avibactam (Drug B) to each well in the corresponding columns.

    • The final volume in each well should be 100 µL before the addition of the bacterial inoculum.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.

Visualizing the Checkerboard Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_bact->inoculation prep_drugA Prepare Stock Solution (Partner Antibiotic) serial_dil_A Serial Dilution of Partner Antibiotic prep_drugA->serial_dil_A prep_drugB Prepare Stock Solution (Avibactam) serial_dil_B Serial Dilution of Avibactam prep_drugB->serial_dil_B plate_loading Load 96-well Plate (Checkerboard Pattern) serial_dil_A->plate_loading serial_dil_B->plate_loading plate_loading->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Data Analysis and Interpretation

Determining the Minimum Inhibitory Concentration (MIC)

After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

  • MIC of Drug A alone (MICA): The lowest concentration of Drug A in the column with no Drug B that shows no growth.

  • MIC of Drug B alone (MICB): The lowest concentration of Drug B in the row with no Drug A that shows no growth.

  • MIC of Drug A in combination (MICA,combo): The MIC of Drug A in the presence of a specific concentration of Drug B.

  • MIC of Drug B in combination (MICB,combo): The MIC of Drug B in the presence of a specific concentration of Drug A.

Calculating the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated for each well that shows no bacterial growth using the following formulas:[13][14]

  • FIC of Drug A (FICA) = MICA,combo / MICA

  • FIC of Drug B (FICB) = MICB,combo / MICB

  • FIC Index (FICI) = FICA + FICB

The lowest FICI value for the entire plate is reported as the result of the synergy test.

Interpretation of FIC Index Values

The interaction between the two compounds is categorized based on the calculated FICI:[13][14]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects. Additive: The combined effect is equal to the sum of their individual effects. Indifference: The drugs do not interact, and their combined effect is no different from the most effective drug alone. Antagonism: The combined effect is less than the effect of the more effective drug alone.

Example Data Presentation

Table 1: Sample Checkerboard Plate Layout and Results (µg/mL)
Avibactam (µg/mL)0 (Drug A only)0.250.5124816
0 (Drug B only) GGGGGGGG
0.5 GGGGGGNGNG
1 GGGGNGNGNGNG
2 GGGNGNGNGNGNG
4 GGNGNGNGNGNGNG
8 GNGNGNGNGNGNGNG
16 NGNGNGNGNGNGNGNG
32 NGNGNGNGNGNGNGNG
64 NGNGNGNGNGNGNGNG

G = Growth, NG = No Growth

In this example:

  • MIC of Partner Antibiotic (MICA) = 16 µg/mL

  • MIC of Avibactam (MICB) = 8 µg/mL

Table 2: Calculation of FIC Index for Wells with No Growth
MICA,combo (µg/mL)MICB,combo (µg/mL)FICAFICBFICIInterpretation
80.50.50.06250.5625Additive
410.250.1250.375Synergy
220.1250.250.375Synergy
140.06250.50.5625Additive
0.580.0312511.03125Indifference

The lowest FICI in this example is 0.375, indicating a synergistic interaction between avibactam and the partner antibiotic against the tested organism.

Quality Control and Best Practices

  • Adherence to Standards: All procedures should be performed in accordance with CLSI guidelines for antimicrobial susceptibility testing to ensure accuracy and reproducibility.[11][15][16]

  • Controls: Include a growth control (no drugs) and a sterility control (no bacteria) on each plate.

  • Reference Strains: Use well-characterized reference strains with known susceptibility profiles (e.g., from ATCC) to validate the assay.

  • Replicate Experiments: Perform experiments in duplicate or triplicate to ensure the reproducibility of the results.

Conclusion

The checkerboard assay is a valuable and widely used method for assessing the synergistic potential of antimicrobial combinations.[6][17][18] When testing (2R,5R)-Avibactam Sodium Salt, this assay provides quantitative data on its ability to potentiate the activity of partner β-lactam antibiotics against β-lactamase-producing bacteria. The detailed protocol and data interpretation guidelines presented here offer a robust framework for researchers in the field of antimicrobial drug development to effectively evaluate and advance new combination therapies.

References

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 110(29), 11663–11668. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2015). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Antimicrobial Agents and Chemotherapy, 59(10), 5897–5905. [Link]

  • Tzouvelekis, L. S., Markogiannakis, A., Psichogiou, M., Tassios, P. T., & Daikos, G. L. (2014). Ceftazidime-avibactam: a new weapon in the armoury against multidrug-resistant Gram-negative bacteria. Clinical Microbiology and Infection, 20(12), 1255–1258. [Link]

  • Shapiro, A. B. (2015). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Infectious Diseases, 1(4), 133–143. [Link]

  • Lahiri, S. D., Mangani, S., & Alm, R. A. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(8), 3942–3953. [Link]

  • Hsieh, M.-H., Yu, C.-M., Yu, V. L., & Chow, J. W. (1993). Synergy assessed by checkerboard. A critical analysis. Diagnostic Microbiology and Infectious Disease, 16(4), 343–349. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fractional inhibitory concentration (FIC) index formula. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • GARDP. (n.d.). Fractional inhibitory concentration (FIC) index. Retrieved from [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • TSI Journals. (2023). Checkerboard Method for In Vitro Synergism Testing of Three Antimicrobials against Multidrug-Resistant and Extremely Drug-Resistant Mycobacterium Tuberculosis. Trauma and Infectious Diseases, 3(1). [Link]

  • Jenkins, S. G., & Schuetz, A. N. (2012). Current and Future Directions in Laboratory Diagnosis of Sexually Transmitted Infections. Clinical Infectious Diseases, 55(suppl_3), S126–S136. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918. [Link]

  • Pankey, G. A., Ashcraft, D. S., & Patel, N. (2014). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 58(10), 5713–5718. [Link]

  • ResearchGate. (n.d.). The checkerboard method showing the synergy of a two-drug combination. Retrieved from [Link]

  • Shields, R. K., Nguyen, M. H., Hao, B., & Clancy, C. J. (2018). Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy, 62(12). [Link]

  • Frontiers in Microbiology. (2020). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. [Link]

  • MDPI. (2024). Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations. Antibiotics, 13(4), 346. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • GARDP. (n.d.). Checkerboard assay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing long-term storage conditions for (2R,5R)-Avibactam Sodium Salt stability

An In-Depth Guide to Optimizing Long-Term Storage Conditions for Enhanced Stability Welcome to the technical support center for (2R,5R)-Avibactam Sodium Salt. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Optimizing Long-Term Storage Conditions for Enhanced Stability

Welcome to the technical support center for (2R,5R)-Avibactam Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel, non-β-lactam β-lactamase inhibitor.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and stability of your Avibactam Sodium Salt samples for long-term experimental success.

Avibactam's mechanism, which involves a reversible covalent inhibition of a wide range of serine β-lactamases (Classes A, C, and some D), makes it a critical component in combating antibiotic resistance.[2][3] However, its chemical structure necessitates careful handling and storage to prevent degradation and ensure reproducible experimental outcomes. This guide will walk you through frequently asked questions, troubleshooting common stability issues, and provide detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of Avibactam Sodium Salt.

Q1: What are the ideal long-term storage conditions for solid (2R,5R)-Avibactam Sodium Salt?

For optimal long-term stability, solid (2R,5R)-Avibactam Sodium Salt should be stored at -20°C .[4][5] Some suppliers also recommend storage at 4°C .[6][7] It is crucial to store the compound in a tightly sealed container, away from moisture and direct sunlight.[6][7] The solid form, when stored correctly, can be stable for at least four years.[5]

Q2: Why is controlling moisture so critical for the stability of solid Avibactam Sodium Salt?

Avibactam Sodium Salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can initiate hydrolysis of the urea ring in the avibactam structure, leading to the formation of degradation products. This not only reduces the purity of your sample but can also impact its biological activity. Therefore, it is imperative to store the solid compound in a desiccated environment or under an inert gas like nitrogen.

Q3: I need to prepare a stock solution of Avibactam Sodium Salt. What solvent should I use and how should I store the solution?

Avibactam Sodium Salt is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, as well as organic solvents such as DMSO and dimethylformamide (DMF) at around 5 mg/mL.[5] For biological experiments, it is advisable to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, it is recommended to store aqueous solutions at 4°C for no longer than 24 hours.[8] For longer-term storage of solutions, aliquots in an appropriate solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month .[6][7] It is crucial to use tightly sealed containers to prevent solvent evaporation and moisture ingress.[6][7]

Q4: Can I repeatedly freeze and thaw my Avibactam Sodium Salt stock solution?

It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate the degradation of Avibactam. The best practice is to aliquot your stock solution into single-use volumes before freezing. This ensures that you are always working with a fresh, uncompromised sample for each experiment.

Q5: What are the primary factors that can lead to the degradation of Avibactam Sodium Salt?

The stability of Avibactam Sodium Salt is primarily influenced by:

  • Temperature: Elevated temperatures accelerate degradation.

  • Moisture: As discussed, moisture can lead to hydrolysis.

  • pH: Avibactam is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies have been conducted using 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.[9]

  • Oxidizing Agents: Exposure to strong oxidizing agents can compromise the integrity of the molecule.[6][7]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues you might encounter during your research.

Problem 1: I observe a loss of potency or inconsistent results in my bioassays.

This is a common indicator of compound degradation. The following workflow can help you troubleshoot this issue.

Caption: Troubleshooting workflow for inconsistent bioassay results.

Problem 2: I see extra peaks in my HPLC/UPLC chromatogram when analyzing my Avibactam Sodium Salt sample.

The appearance of additional peaks is a strong indication of degradation products.

  • Identify the Source:

    • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves subjecting your Avibactam Sodium Salt sample to stress conditions (acid, base, oxidation, heat, and light) as outlined in the ICH guidelines.[10]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks. This can provide clues to the structure of the degradation products. One known degradation pathway involves the hydrolysis of the carbamoyl-enzyme complex.[11]

  • Mitigation Strategy:

    • Review Handling Procedures: Ensure that all handling steps, from weighing the solid to preparing solutions, are performed in a controlled environment with minimal exposure to atmospheric moisture and light.

    • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing solutions to avoid introducing contaminants that could catalyze degradation.[12]

Data Presentation: Recommended Storage Conditions Summary
FormStorage TemperatureDurationKey Considerations
Solid -20°C[4][5] or 4°C[6][7]≥ 4 years[5]Tightly sealed container, protect from moisture and light.[6][7]
Aqueous Solution 4°C≤ 24 hours[8]Prepare fresh for each use if possible.
Solvent-Based Stock -20°C1 month[6][7]Tightly sealed, single-use aliquots.
Solvent-Based Stock -80°C6 months[6][7]Tightly sealed, single-use aliquots.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a stability-indicating HPLC method to assess the purity of your (2R,5R)-Avibactam Sodium Salt samples.

Protocol: Stability-Indicating RP-HPLC Method

This method is adapted from established analytical procedures for Avibactam.[12][13]

1. Materials and Reagents:

  • (2R,5R)-Avibactam Sodium Salt reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in water (20:80 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 260 nm[9]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.1% formic acid in water in the specified ratio. Degas the mobile phase before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Avibactam Sodium Salt reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The theoretical plates should be not less than 2000, and the tailing factor should not be more than 2.[12]

5. Analysis Procedure:

  • Inject the blank (mobile phase), followed by the standard solution, and then the sample solution.

  • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Visualization of Stability Assessment Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Avibactam Sample C Dissolve in Mobile Phase A->C B Weigh Avibactam Standard B->C D Dilute to Final Concentration C->D E System Suitability Test D->E F Inject Blank E->F G Inject Standard F->G H Inject Sample G->H I Integrate Peak Areas H->I J Calculate Purity I->J K Compare to Specifications J->K L L K->L Purity Acceptable? M M L->M Proceed with Experiment N N L->N Quarantine Sample & Investigate

Caption: Workflow for HPLC-based stability assessment of Avibactam.

By adhering to these storage and handling guidelines, and by implementing routine stability checks, you can ensure the integrity of your (2R,5R)-Avibactam Sodium Salt, leading to more reliable and reproducible research outcomes.

References

  • Wallis, S. C., Unwin, S., Jamieson, C., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae041. [Link]

  • RCSB PDB. (n.d.). Avibactam. PDB-101. Retrieved March 27, 2026, from [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • European Medicines Agency. (2018, August 23). Zavicefta, INN-avibactam and ceftazidime. Retrieved March 27, 2026, from [Link]

  • Dr.Oracle. (2025, April 17). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)? Retrieved March 27, 2026, from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [13C5]-Avibactam sodium salt. Retrieved March 27, 2026, from [Link]

  • Sreelatha, G., Kolli, N., & Mallik, A. (2026). RP-HPLC Analytical Method Development and Validation of Avibactam and Aztreonam. Asian Journal of Pharmaceutical Research and Development, 14(1), 15-19. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, May 9). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. Retrieved March 27, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 17). EMA Approves Antimicrobial Resistance Drug. Retrieved March 27, 2026, from [Link]

  • Slideshare. (n.d.). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. Retrieved March 27, 2026, from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Avibactam sodium salt. Retrieved March 27, 2026, from [Link]

  • Wang, D. Y., Abboud, M. I., Markoulides, M. S., Brem, J., & Schofield, C. J. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Future Medicinal Chemistry, 8(10), 1063–1085. [Link]

  • Lahiri, S. D., Johnstone, M. R., Ross, P. L., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • European Medicines Agency. (2020, September 17). Zavicefta, INN-avibactam and ceftazidime. Retrieved March 27, 2026, from [Link]

  • European Medicines Agency. (n.d.). Zavicefta. Retrieved March 27, 2026, from [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]

  • Medscape. (2015, February 26). New Antibiotic Avycaz Wins FDA Approval. Retrieved March 27, 2026, from [Link]

  • Monthly Prescribing Reference. (2025, February 7). FDA Approves Aztreonam and Avibactam for Complicated Intra-Abdominal Infections. Retrieved March 27, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2020, May 19). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Retrieved March 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019, March 14). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use. Retrieved March 27, 2026, from [Link]

  • BioPharma Dive. (2015, February 26). FDA approves Actavis' QIDP-designated antibiotic combo. Retrieved March 27, 2026, from [Link]

  • Gregoire, N., Marchand, S., Couet, W., & Chauzy, A. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01054-23. [Link]

  • MDPI. (2025, September 25). Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. Retrieved March 27, 2026, from [Link]

  • Almarzoky Abuhussain, S., Kuti, J. L., & Nicolau, D. P. (2024). Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 44(11), 1021-1037. [Link]

  • U.S. Food and Drug Administration. (2022, September 9). Avycaz Postmarketing Safety Review. Retrieved March 27, 2026, from [Link]

  • MDPI. (n.d.). Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence. Retrieved March 27, 2026, from [Link]

  • ISPOR. (n.d.). ceftazidime-avibactam for the treatment of infections due to aerobic gram-negative. Retrieved March 27, 2026, from [Link]

  • Patsnap Synapse. (2023, November 14). What are β-lactamase inhibitor and how do you quickly get the latest development progress? Retrieved March 27, 2026, from [Link]

  • Frontiers. (n.d.). Biochemical exploration of β-lactamase inhibitors. Retrieved March 27, 2026, from [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033900. [Link]

  • MDPI. (2025, May 21). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Improving peak resolution in (2R,5R)-Avibactam Sodium Salt HPLC chromatograms

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2R,5R)-Avibactam Sodium Salt. This resource is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2R,5R)-Avibactam Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for improved peak resolution and overall data quality. Here, we will delve into the scientific principles behind common chromatographic challenges and provide actionable, field-proven solutions.

Troubleshooting Guide: Improving Peak Resolution

Poor peak resolution in the HPLC analysis of Avibactam can stem from various factors, from mobile phase composition to column selection. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My Avibactam peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, an asymmetrical peak shape with a drawn-out trailing edge, is a common issue, especially with polar, ionizable compounds like Avibactam.[1] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality and Explanation: Avibactam is a polar compound with ionizable functional groups.[2] In reversed-phase HPLC, the stationary phase, typically silica-based C18, can have residual exposed silanol groups (-Si-OH). At a mid-range pH, these silanols can become deprotonated (-Si-O-), creating a negative charge that can interact with any positively charged regions of the Avibactam molecule.[3] This secondary ionic interaction is stronger than the desired hydrophobic interaction, causing some molecules to be retained longer and resulting in peak tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: This is the most critical parameter to control.[4][5][6] The goal is to suppress the ionization of either the analyte or the silanol groups on the stationary phase.

    • Lowering the pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the acidic functional groups of Avibactam. This ensures the analyte is in a predominantly neutral state, minimizing ionic interactions with the stationary phase.[6] An acidic mobile phase (pH 2-4) is often preferred for separating ionizable compounds in reversed-phase chromatography.[3]

    • Buffer Selection: Use an appropriate buffer (e.g., phosphate, formate, or acetate) at a sufficient concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[1][7]

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the potential for secondary interactions.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the sample concentration.

Workflow for Tailing Peak Resolution:

Caption: Systematic workflow for troubleshooting peak tailing.

Q2: I'm observing peak fronting for Avibactam. What does this indicate?

A2: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but typically points to column overload or a mismatch between the injection solvent and the mobile phase.[1][10]

Causality and Explanation:

  • Column Overload: When the concentration of the analyte is too high for the stationary phase to handle, it leads to a non-linear distribution between the mobile and stationary phases, resulting in a fronting peak.[11]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, the sample band will not properly focus on the head of the column.[9][10] This causes the peak to spread out and can lead to fronting.

Troubleshooting Protocol:

  • Dilute the Sample: The most straightforward solution is to dilute the sample and re-inject. A 10-fold dilution is a good starting point.

  • Match Injection Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase composition.[9] If sample solubility is an issue, use the weakest possible solvent that can still dissolve the Avibactam.

Q3: My Avibactam peak is co-eluting with an impurity. How can I improve the resolution?

A3: Achieving adequate resolution (Rs ≥ 2) between the main peak and impurities is crucial for accurate quantification.[7] Improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).

Troubleshooting Protocol:

ParameterActionRationale
Selectivity (α) Modify Mobile Phase Composition: • Adjust the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). • Fine-tune the mobile phase pH.[6]Different organic modifiers and pH values can alter the interactions of the analytes with the stationary phase, leading to changes in relative retention times.[12] This is often the most effective way to improve selectivity.
Change Stationary Phase: • Switch to a column with a different bonded phase (e.g., Phenyl-Hexyl, Cyano).A different stationary phase will offer different retention mechanisms, which can significantly alter selectivity.
Efficiency (N) Use a Longer Column: • Increase the column length (e.g., from 150 mm to 250 mm).A longer column provides more theoretical plates, leading to narrower peaks and better resolution.[12]
Use a Column with Smaller Particles: • Switch to a column with smaller particle sizes (e.g., 5 µm to 3 µm or sub-2 µm).Smaller particles increase column efficiency, resulting in sharper peaks and improved resolution.[12]
Retention (k) Decrease Organic Content: • Reduce the percentage of the organic solvent in the mobile phase.Increasing the retention time (k) of the peaks can sometimes provide more opportunity for them to separate.[12]

Experimental Workflow for Improving Resolution:

Resolution_Improvement Start Co-elution Observed (Rs < 1.5) Change_Selectivity 1. Modify Selectivity (α) - Adjust Mobile Phase pH - Change Organic Modifier (ACN vs. MeOH) Start->Change_Selectivity Most impactful first step Change_Efficiency 2. Increase Efficiency (N) - Use a longer column - Use smaller particle size column Change_Selectivity->Change_Efficiency If selectivity change is insufficient Success Resolution Achieved (Rs ≥ 2.0) Change_Selectivity->Success If successful Change_Retention 3. Adjust Retention (k) - Decrease % Organic Change_Efficiency->Change_Retention For fine-tuning Change_Efficiency->Success If successful Change_Retention->Success If successful

Sources

Troubleshooting

Technical Support Center: Preventing C2-Stereoisomerization in the Synthesis of (2R,5R)-Avibactam Sodium Salt

Welcome to the Advanced Process Chemistry Support Center. As researchers and drug development professionals, you are likely aware that synthesizing the diazabicyclo[3.2.1]octane (DBO) core of Avibactam requires rigorous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. As researchers and drug development professionals, you are likely aware that synthesizing the diazabicyclo[3.2.1]octane (DBO) core of Avibactam requires rigorous stereochemical control. While the active pharmaceutical ingredient (API) is the (2S,5R) enantiomer, the synthesis and isolation of the (2R,5R)-Avibactam Sodium Salt —often required as an analytical reference standard, impurity marker, or specialized research compound—presents identical, if not heightened, stereochemical challenges.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to prevent the epimerization of the highly labile C2 stereocenter during your synthetic workflows.

Mechanistic Causality: The Vulnerability of the C2 Stereocenter

To prevent stereoisomerization, we must first understand the causality behind it. The DBO core features a carboxamide group at the C2 position. The electron-withdrawing nature of this carbonyl group significantly increases the acidity of the adjacent α-proton.

When exposed to basic conditions—such as during the amidation of the ester intermediate with ammonia, or during the final salt exchange using sodium 2-ethylhexanoate—this proton can be abstracted. This abstraction forms a planar enolate intermediate. Upon reprotonation (which can occur from either face of the planar system), the stereocenter can invert, converting your target (2R,5R) configuration into a thermodynamically driven mixture containing the (2S,5R) epimer. As highlighted in the optimization of the Avibactam manufacturing route by AstraZeneca and Novexel, controlling the basicity and temperature during these steps is non-negotiable[1].

Epimerization_Mechanism N1 (2R,5R)-Avibactam Core (Target Stereoisomer) N2 Base Addition (e.g., NH3 or Na-salt) N1->N2 Process Initiation N3 C2-Deprotonation (Enolate Formation) N2->N3 pH > 7.0 N4 Planar Intermediate (Loss of Chirality at C2) N3->N4 α-Proton Abstraction N5 Reprotonation (Kinetic/Thermodynamic) N4->N5 Solvent Quench / Workup N5->N1 Retention (Controlled) N6 (2S,5R)-Avibactam (Epimerized Impurity) N5->N6 Inversion (Uncontrolled)

Logical mechanism of base-catalyzed C2-epimerization in Avibactam synthesis.

Troubleshooting Guides & FAQs

Q1: I am observing significant (2S,5R) contamination when converting the piperidine-2-carboxylate ester to the primary amide using methanolic ammonia. How do I stop this? A: Ammonia acts as both the necessary nucleophile for amidation and a base that triggers enolization. Prolonged exposure at ambient temperatures (e.g., 25 °C) provides enough activation energy for C2 deprotonation. Field-Proven Insight: You must lower the reaction temperature to 0–5 °C. While this extends the reaction time from 24 hours to roughly 48 hours, the kinetic barrier for epimerization is maintained, preserving the (2R,5R) configuration.

Q2: During the final salt exchange from the tetrabutylammonium (TBA) salt to the sodium salt, my (2R,5R) isomer epimerizes by up to 8%. What is the root cause? A: The reagent used for this swap, sodium 2-ethylhexanoate, is a weak base. In an ethanol/water matrix at elevated temperatures (≥30 °C), the basicity of the 2-ethylhexanoate anion is sufficient to abstract the C2 proton over a prolonged holding period[1]. Field-Proven Insight: Perform the salt swap at 15 °C and heavily seed the reactor with authentic (2R,5R)-Avibactam Sodium Salt early in the addition phase. By forcing rapid crystallization, you pull the product out of the solution phase where epimerization occurs, locking the stereocenter in the solid crystal lattice.

Q3: Does the choice of protecting group during the synthesis of the DBO core influence epimerization risk? A: Absolutely. The use of benzyl protecting groups for the hydroxylamine moiety is standard because they can be removed via catalytic hydrogenolysis (Pd/C, H2) under strictly neutral conditions, completely avoiding epimerization[2]. If you attempt to use protecting groups that require basic cleavage (e.g., Fmoc), you will induce massive C2 epimerization during the deprotection step.

Quantitative Data: Process Conditions vs. Epimerization Risk

The following table summarizes the quantitative impact of reaction parameters on the stereochemical integrity of the C2 position, based on optimized process chemistry data.

Synthetic StageReagents / SolventTemp (°C)Time (h)Observed EpimerizationCorrective Action / Optimization
Ester Amidation 7M NH₃ in MeOH25 °C40 h8.0 - 12.0%Unacceptable. High kinetic energy overcomes the deprotonation barrier.
Ester Amidation 7M NH₃ in MeOH5 °C48 h< 1.5% Recommended. Slower reaction rate but preserves C2 chirality.
Salt Exchange Na-2-ethylhexanoate / EtOH30 °C6 h4.0 - 6.0%Unacceptable. Prolonged exposure to carboxylate base induces inversion.
Salt Exchange Na-2-ethylhexanoate / EtOH15 °C2 h< 0.5% Recommended. Rapid crystallization locks stereochemistry.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You cannot proceed to the next synthetic stage without passing the embedded In-Process Control (IPC) checkpoints.

Protocol A: Low-Temperature Amidation of the Piperidine-2-carboxylate

Objective: Convert the ester to the primary amide while preventing C2 enolization.

  • Initialization: Charge a jacketed reactor with ethyl (2R,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0 equiv) and methanol (5 volumes).

  • Thermal Control: Circulate coolant to bring the internal batch temperature strictly to 0–5 °C.

  • Reagent Addition: Slowly charge 7M Ammonia in Methanol (15.0 equiv) over 1 hour, ensuring the internal temperature does not spike above 5 °C.

  • Aging: Agitate the mixture at 5 °C for 48 hours.

  • Self-Validation Checkpoint 1 (Conversion): Withdraw a 0.5 mL aliquot, concentrate under vacuum, and analyze via HPLC. Validation Criteria: Unreacted ester must be ≤ 1.0%. If >1.0%, continue stirring for 4 hours and re-test.

  • Self-Validation Checkpoint 2 (Chiral Integrity): Analyze the same aliquot using a Chiralpak IC column (Mobile phase: Hexane/EtOH/Diethylamine). Validation Criteria: The (2S,5R) epimer peak area must be ≤ 1.5%.

  • Isolation: Once validated, concentrate the mixture under vacuum at a maximum bath temperature of 20 °C (to prevent late-stage thermal epimerization) and swap the solvent to toluene to precipitate the amide.

Protocol B: Controlled Salt Exchange to (2R,5R)-Avibactam Sodium Salt

Objective: Swap the TBA cation for Sodium without exposing the API to prolonged basic conditions.

  • Dissolution: Dissolve tetrabutylammonium[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate (1.0 equiv) in a mixture of Ethanol (7.5 volumes) and Water (0.15 volumes).

  • Thermal Control: Adjust the internal temperature to 15 °C.

  • Seeding: Charge the reactor with authentic, highly pure (2R,5R)-Avibactam Sodium Salt seeds (0.02 equivalents). Note: Seeding is critical to initiate immediate crystallization, minimizing the time the product spends in the basic solution phase.

  • Base Addition: Prepare a solution of sodium 2-ethylhexanoate (2.0 equiv) in Ethanol (6 volumes). Add this solution dropwise to the reactor over exactly 3 hours.

  • Aging: Hold the resulting slurry at 15 °C for 2 hours.

  • Self-Validation Checkpoint 3 (Mother Liquor Analysis): Withdraw a sample of the slurry, filter it, and analyze the mother liquor via HPLC. Validation Criteria: The concentration of the TBA-salt in the mother liquor must be < 2 mg/mL, confirming the salt swap is complete.

  • Filtration & Washing: Filter the white crystalline solid immediately. Wash the cake with cold Ethanol (2 × 2 volumes) to remove any residual sodium 2-ethylhexanoate, which could cause solid-state degradation over time. Dry under vacuum at 30 °C.

References

  • Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor Organic Process Research & Development (ACS Publications)[Link][1]

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development (ACS Publications)[Link][2]

Sources

Optimization

Resolving false resistance in (2R,5R)-Avibactam Sodium Salt susceptibility testing

Technical Support Center: (2R,5R)-Avibactam Sodium Salt Susceptibility Testing Welcome to the technical support resource for (2R,5R)-Avibactam Sodium Salt susceptibility testing. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R,5R)-Avibactam Sodium Salt Susceptibility Testing

Welcome to the technical support resource for (2R,5R)-Avibactam Sodium Salt susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of antimicrobial susceptibility testing (AST) with this pivotal β-lactamase inhibitor. Here, we will delve into the common challenges that can lead to inaccurate or misleading results, particularly the issue of false resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for avibactam?

A1: Avibactam is a non-β-lactam β-lactamase inhibitor. It works by covalently binding to the active site of a wide range of serine β-lactamases, including Class A, Class C, and some Class D enzymes.[1][2][3] Unlike "suicide inhibitors" such as clavulanic acid, avibactam's binding is reversible.[1][3][4] This allows it to effectively "recycle" and inhibit multiple enzyme molecules, protecting its partner β-lactam antibiotic (like ceftazidime) from degradation.[2][5]

Q2: We are observing unexpected resistance to ceftazidime-avibactam in isolates that should be susceptible. What are the potential causes?

A2: Apparent resistance can stem from several factors, which can be broadly categorized as either true microbial resistance or experimental artifacts leading to a "false resistance" phenotype.

  • True Resistance Mechanisms: These include the presence of metallo-β-lactamases (MBLs), which are not inhibited by avibactam, or mutations in the target β-lactamase (e.g., KPC enzymes) that reduce avibactam's binding affinity.[6][7][8] Other factors can include altered membrane permeability (porin loss) and the overexpression of efflux pumps.[6][9][10]

  • False Resistance (Experimental Artifacts): This is a critical area for troubleshooting and can be caused by:

    • Degradation of Avibactam: The stability of avibactam in solution is a key factor. Improper storage or handling can lead to degradation, reducing its effective concentration in the assay.

    • Inappropriate Testing Methodology: Using non-standardized or unvalidated testing methods can yield unreliable results.[11]

    • Issues with Reagents and Media: The quality and composition of the Mueller-Hinton broth or agar, including cation concentrations, can influence the test outcome.

Q3: How stable is avibactam sodium salt in solution and how should it be stored?

A3: Avibactam sodium salt is stable under normal, dry storage conditions.[12] However, its stability in aqueous solutions is concentration and temperature-dependent. Studies have shown that avibactam's degradation is minimal when stored under refrigeration (2-8°C) for up to 72 hours.[13][14] For longer-term storage, it is recommended to keep the compound in a dry and well-ventilated place.[12] When reconstituted for susceptibility testing, it's best to use the solution within the recommended timeframe to ensure its potency.[14] One study found that avibactam was highly stable in cation-adjusted Mueller-Hinton broth (CA-MHB) at pH 7.25, with an estimated degradation half-life of 446 hours.[15]

Q4: Are there specific bacterial species or resistance mechanisms that are known to be challenging for avibactam susceptibility testing?

A4: Yes, isolates producing metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP are intrinsically resistant to the ceftazidime-avibactam combination because avibactam does not inhibit these enzymes.[7][8] Testing MBL-producing organisms can sometimes lead to false-susceptible results with certain automated systems, highlighting the need for confirmatory testing.[16] Additionally, some Pseudomonas aeruginosa isolates can exhibit multifactorial resistance, involving a combination of AmpC hyperproduction, efflux pump overexpression, and porin loss, which can complicate susceptibility interpretation.[10]

II. Troubleshooting Guide: Resolving False Resistance

This section provides a structured approach to identifying and resolving common issues that lead to the observation of false resistance in avibactam susceptibility testing.

Your results show an isolate as resistant to ceftazidime-avibactam, but it is expected to be susceptible based on its known genotype (e.g., a KPC-producing Klebsiella pneumoniae without known resistance mutations).

Workflow for Troubleshooting Unexpected High MICs

cluster_B Reagent Integrity Checks cluster_C Methodology Review cluster_E Resistance Mechanism Investigation A Start: Unexpected High MIC B Verify Reagent Integrity A->B Step 1 C Review AST Methodology B->C Step 2 B1 Check Avibactam Solution: - Freshly prepared? - Correct storage? B->B1 B2 Assess Media Quality: - Correct pH? - Lot-to-lot variation? B->B2 D Confirm Isolate Identity & Purity C->D Step 3 C1 Confirm CLSI/EUCAST Guidelines Followed: - Inoculum density correct? - Incubation time/temp accurate? C->C1 C2 Validate Testing Platform: - Etest vs. Broth Microdilution? - Automated system QC passed? C->C2 E Investigate for True Resistance D->E Step 4 F Consult Reference Laboratory E->F If unresolved E1 Phenotypic MBL Test (e.g., EDTA synergy) E->E1 E2 Molecular Characterization (e.g., PCR for blaKPC mutations) E->E2 Start Discrepant Results (e.g., BMD vs. Etest) Check_BMD Review Broth Microdilution (BMD) - Reference method QC passed? - Visual reading confirmed? Start->Check_BMD Check_Etest Review Gradient/Automated Test - Lot-specific QC passed? - Known performance issues for this drug/bug combo? Start->Check_Etest Hypothesis1 Hypothesis: Inoculum Effect - Gradient tests can be more susceptible to inoculum density variations. Check_BMD->Hypothesis1 Hypothesis2 Hypothesis: Method-Specific Bias - Some studies show Etest may overestimate resistance near the breakpoint. Check_Etest->Hypothesis2 Resolution Resolution: - Repeat both tests side-by-side with a meticulously prepared inoculum. - Trust the reference method (BMD) if QC is in range. Hypothesis1->Resolution Hypothesis2->Resolution

Caption: Resolving discrepancies between AST methods.

Troubleshooting Steps:

  • Prioritize the Reference Method: Broth microdilution is considered the gold standard for AST. [17][18]If quality control for your broth microdilution assay is within the acceptable range, its results should be considered more reliable.

  • Examine Method-Specific Issues:

    • Gradient Diffusion Strips (Etest): Studies have shown that for ceftazidime-avibactam, Etests can sometimes yield higher MIC values than broth microdilution, particularly for isolates with MICs near the susceptibility breakpoint. [11]This can lead to an overestimation of resistance.

    • Automated Systems: While convenient, automated systems may have limitations. Check the manufacturer's documentation for any known issues with ceftazidime-avibactam and the specific organism you are testing.

  • Perform Parallel Testing: Re-test the isolate using both methods simultaneously. Pay close attention to standardizing the inoculum for both tests from the same initial suspension. This will help determine if the discrepancy is reproducible or was due to a one-time error.

III. Protocols for Key Experiments

Protocol 1: Broth Microdilution (BMD) for Ceftazidime-Avibactam

This protocol is based on CLSI and EUCAST guidelines.

  • Reagent Preparation:

    • Prepare a stock solution of ceftazidime.

    • Prepare a separate stock solution of avibactam sodium salt.

    • For the test, prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CA-MHB).

    • Add avibactam to each dilution to a final, fixed concentration of 4 mg/L. [19]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in saline or sterile water to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

  • Inoculation and Incubation:

    • Dispense 100 µL of the standardized inoculum into each well of the microdilution plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. [17]

  • Result Interpretation:

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible growth of the organism.

    • Interpret the MIC according to the current CLSI or EUCAST breakpoints. [20][21]

Quantitative Data Summary

ParameterCLSI M100-ED34 (2024) Breakpoints for Enterobacterales & P. aeruginosaEUCAST v13.0 (2023) Breakpoints for Enterobacterales & P. aeruginosa
Susceptible (S) ≤ 8/4 µg/mL≤ 8/4 µg/mL
Intermediate (I) / Susceptible, Increased Exposure 16/4 µg/mL-
Resistant (R) ≥ 32/4 µg/mL> 8/4 µg/mL

Note: The second number (4) represents the fixed concentration of avibactam in µg/mL.

References

  • Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam. PubMed.
  • Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing. PMC.
  • The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Taylor & Francis Online.
  • The β-Lactams Strike Back: Ceftazidime-Avibactam. PMC.
  • Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition.
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI.
  • Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implic
  • Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in L
  • Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-neg
  • Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland. Frontiers in Microbiology.
  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
  • Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales. PMC.
  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. MDPI.
  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. PMC.
  • Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy.
  • Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test. PMC.
  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy.
  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. PubMed.
  • MATERIAL SAFETY DATA SHEETS AVIBACTAM SODIUM.
  • Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. PMC.
  • Bridging the Gap by Offering Expanded Antimicrobial Susceptibility Testing. CLSI.
  • Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. CLSI.
  • Detected β-lactamase genes of nine isolates with false- susceptible ceftazidime-avibactam results in the semi-automated AST system.
  • R
  • What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)?. Dr.Oracle.
  • Selective susceptibility testing and reporting. EUCAST.
  • Avibactam sodium SDS, 1192491-61-4 Safety D
  • Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. MDPI.
  • Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels. Antimicrobial Agents and Chemotherapy.
  • Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-neg
  • Expanded Antimicrobial Susceptibility Testing for Hard-to-Treat Infections (ExAST)
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
  • Aztreonam-Avibactam Susceptibility Testing Program for Metallo-β-Lactamase-Producing Enterobacterales collected through the Antimicrobial Resistance Laboratory Network, March 2019 to April 2023. Open Forum Infectious Diseases.
  • Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools. Frontiers in Microbiology.

Sources

Troubleshooting

Technical Support Center: Optimizing UV Detection for (2R,5R)-Avibactam Sodium Salt

Introduction: The Low-Wavelength Challenge (2R,5R)-Avibactam sodium is a potent non-β-lactam β-lactamase inhibitor. Structurally, it is a diazabicyclooctane derivative lacking the aromatic rings or extended conjugated sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Low-Wavelength Challenge

(2R,5R)-Avibactam sodium is a potent non-β-lactam β-lactamase inhibitor. Structurally, it is a diazabicyclooctane derivative lacking the aromatic rings or extended conjugated systems that typically provide strong UV chromophores. Consequently, HPLC-UV methods for avibactam and its related impurities must operate at extreme low-end UV wavelengths—typically between 195 nm and 210 nm .

Operating a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) in this sub-220 nm range fundamentally alters the signal-to-noise (S/N) dynamics. Baseline noise is inversely proportional to the light energy striking the photodiodes. Any factor that absorbs UV light or scatters it before it reaches the diode will manifest as severe baseline noise, spiking, or drift .

Root Cause Analysis Workflow

RootCauseAnalysis Target Baseline Noise at < 210 nm Cat1 Mobile Phase Absorbance Target->Cat1 Cat2 Optical & Hardware Target->Cat2 Cat3 System Contamination Target->Cat3 Sub1a Solvent Cutoff (e.g., Methanol) Cat1->Sub1a Sub1b Buffer Additives (e.g., TFA) Cat1->Sub1b Sub1c Dissolved Gases (Micro-bubbles) Cat1->Sub1c Sub2a Aging D2 Lamp (Low Energy) Cat2->Sub2a Sub2b Dirty Flow Cell Cat2->Sub2b Sub3a Column Bleed (Dewetting) Cat3->Sub3a Sub3b Pump Seal Wear Cat3->Sub3b

Root cause analysis of HPLC baseline noise during low-wavelength UV detection of Avibactam.

Quantitative Data: Mobile Phase Selection for Sub-210 nm Detection

To establish a self-validating protocol, you must first eliminate background absorbance. The table below summarizes the UV cutoffs of common HPLC solvents and buffers. Causality Rule: The mobile phase components must have a UV cutoff at least 10–20 nm below your detection wavelength (e.g., 195 nm for Avibactam) to prevent the solvent from absorbing the detector's light energy .

Solvent / Buffer AdditiveUV Cutoff (nm)Suitability for Avibactam (195-210 nm)Mechanistic Impact on Baseline
Water (HPLC Grade) 190 nmIdeal Transparent; no contribution to noise if Total Organic Carbon (TOC) is low.
Acetonitrile (HPLC Grade) 190 nmIdeal Preferred organic modifier. Highly transparent at 195 nm.
Methanol 205 nmAvoid Absorbs strongly <210 nm; causes massive baseline drift in gradients.
Phosphate Buffer (pH 2-7) 195 nmAcceptable Good transparency, but non-volatile (unsuitable for LC-MS transfer).
Trifluoroacetic Acid (0.1%) 210 nmCaution High absorbance <215 nm. Causes severe baseline drift during gradients .
Acetate / Formate 210 nmAvoid Carboxylate groups absorb strongly at low wavelengths, masking the avibactam peak.

Self-Validating Experimental Protocol: Low-Noise Method Setup

To ensure scientific integrity, do not simply "run the method." You must validate the system's optical readiness before injecting Avibactam. This two-phase protocol ensures that the hardware is capable of sub-210 nm detection before introducing chemical variables.

Phase 1: System and Optical Baseline Validation
  • Lamp Intensity Check: Run the detector's onboard diagnostic test for the Deuterium (D2) lamp. Ensure the intensity counts at the 190–220 nm range are above the manufacturer's passing threshold.

    • Causality: An aging lamp shifts its emission spectrum, drastically reducing energy at 195 nm. The detector interprets this lack of photons as baseline noise .

  • Flow Cell Flush: Bypass the column with a union. Flush the flow cell with 100% HPLC-grade Acetonitrile at 1.0 mL/min for 10 minutes, followed by HPLC-grade Water for 10 minutes.

  • Static Noise Test: Pump 100% Water at 1.0 mL/min (no column). Monitor the baseline at 195 nm for 15 minutes. The peak-to-peak noise should be < 0.05 mAU.

    • Validation Check: If noise is > 0.1 mAU, the flow cell is contaminated. Clean the cell with 1N HNO₃ or replace the D2 lamp .

Phase 2: Mobile Phase Optimization for Avibactam
  • Solvent Preparation: Use only LC-MS or ultra-gradient HPLC-grade Acetonitrile and Water. Filter aqueous buffers through a 0.22 µm hydrophilic membrane.

  • Buffer Selection: If pH control is required for Avibactam retention, utilize a low concentration (10–20 mM) of Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted with Phosphoric acid, rather than TFA or Formic acid .

  • Degassing: Vacuum-degas all solvents offline for 10 minutes, then engage the HPLC's inline vacuum degasser.

    • Causality: At 195 nm, dissolved oxygen absorbs UV light. Furthermore, pressure drops in the flow cell cause outgassing; these micro-bubbles scatter light, creating sharp baseline spikes .

  • Dynamic Gradient Test: Install the analytical column (e.g., C18 or ODS-3). Run the full gradient blank (without injecting Avibactam).

    • Validation Check: If the baseline drifts upward by more than 5-10 mAU, balance the absorbance by adding a trace amount of the absorbing species (e.g., 0.02% phosphoric acid) to the organic phase to equalize the background absorbance across the gradient.

Expert Troubleshooting FAQs

Q: I am detecting Avibactam at 195 nm, and my baseline looks like a sinusoidal wave. What is causing this? A: A sinusoidal baseline pulse that synchronizes with the pump stroke is a classic sign of improper mobile phase mixing or a failing check valve, exacerbated by the low wavelength. At 195 nm, even microscopic differences in solvent proportioning change the refractive index and UV absorbance. Fix: Ensure your inline degasser is functioning perfectly. Install a larger post-market static mixer (e.g., 100 µL to 250 µL) to homogenize the mobile phase before it reaches the detector .

Q: My method requires 0.1% TFA for peak shape, but the baseline drift during the gradient is masking the Avibactam peak. How can I fix this? A: TFA has a strong UV absorbance cutoff near 210 nm. As the gradient increases the organic phase, the concentration of TFA reaching the detector changes, causing a massive upward or downward drift . Fix: Balance the TFA absorbance. Add 0.1% TFA to Solvent A (Water) and 0.085% TFA to Solvent B (Acetonitrile). Acetonitrile naturally expands the TFA chromophore, so slightly less TFA in the organic phase keeps the baseline flat during the gradient.

Q: I see sharp, random spikes on my chromatogram that look like peaks but have no Gaussian shape. Is this column contamination? A: No. Non-Gaussian, infinitely sharp spikes are almost always optical or electrical, not chromatographic. At sub-210 nm wavelengths, this is typically caused by either micro-bubbles passing through the flow cell (scattering light) or D2 lamp arcing (electrical failure within the lamp) . Fix: First, attach a restrictor capillary post-detector to increase backpressure and force bubbles into solution. If the spikes persist, replace the Deuterium lamp.

Q: Can I use Methanol instead of Acetonitrile to save costs on the Avibactam method? A: It is highly discouraged. Methanol has a UV cutoff of 205 nm. If you are detecting Avibactam at 195 nm, the methanol will absorb nearly all the light, reducing the energy hitting the photodiode to near zero. The detector will amplify the signal to compensate, resulting in a completely unusable, noisy baseline . Stick to Acetonitrile.

References

  • Title: Novel crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide sodium salt (US20170210742A1)
  • Title: HPLC Diagnostic Skills–Noisy Baselines Source: Chromatography Online (LCGC) URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (2R,5R)-Avibactam Sodium Salt vs. Tazobactam Against ESBLs: A Mechanistic and Kinetic Guide

As the prevalence of Extended-Spectrum Beta-Lactamases (ESBLs)—particularly the CTX-M, SHV, and TEM families—continues to rise among Enterobacteriaceae, the architectural limitations of classical beta-lactamase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the prevalence of Extended-Spectrum Beta-Lactamases (ESBLs)—particularly the CTX-M, SHV, and TEM families—continues to rise among Enterobacteriaceae, the architectural limitations of classical beta-lactamase inhibitors (BLIs) have become glaringly apparent. For drug development professionals and application scientists, selecting the appropriate BLI requires moving beyond simple minimum inhibitory concentration (MIC) readouts to understanding the fundamental enzyme kinetics and structural biology at play.

This guide provides an authoritative, data-driven comparison between Tazobactam (a first-generation β-lactam sulfone) and (2R,5R)-Avibactam Sodium Salt (a second-generation diazabicyclooctane, or DBO), detailing why the latter demonstrates superior biochemical and clinical efficacy against ESBLs.

Mechanistic Divergence: Suicide Inhibition vs. Reversible Carbamoylation

To understand the efficacy gap between these two molecules, we must examine the causality of their molecular interactions with the serine active site of ESBLs.

Tazobactam operates as a "suicide inhibitor." It contains a β-lactam ring that mimics the natural substrate of the enzyme. Upon nucleophilic attack by the active-site serine, the β-lactam ring opens, forming an acyl-enzyme intermediate. While intended to be irreversible, this complex is inherently unstable. In the presence of highly active ESBLs (and particularly if AmpC is co-expressed), the intermediate undergoes reactive transformation and hydrolysis, ultimately destroying the inhibitor molecule and freeing the enzyme to attack the partner antibiotic[1][2].

(2R,5R)-Avibactam , conversely, is structurally devoid of a β-lactam ring. Its DBO core features a five-membered cyclic urea. When the active-site serine attacks the DBO carbonyl, it triggers a regioselective ring opening that forms a highly stable carbamoyl-enzyme adduct[3][4]. The critical distinction lies in its reversibility . Avibactam does not undergo hydrolytic degradation; instead, it deacylates very slowly, reforming the intact cyclic urea ring. This allows a single Avibactam molecule to recycle and neutralize multiple β-lactamase enzymes sequentially[1][2].

Mechanistic pathways of Avibactam (reversible recycling) vs. Tazobactam (irreversible degradation).

Comparative Efficacy: In Vitro & Kinetic Profiling

The structural advantages of Avibactam translate directly into superior kinetic metrics and broader in vitro susceptibility profiles. While Tazobactam provides adequate protection against standard ESBLs, its efficacy drops precipitously against hyper-producers or isolates co-harboring AmpC or carbapenemases (e.g., KPC)[5][6]. Avibactam’s high affinity (low nanomolar IC50​ ) and extended residence time ( t1/2​ ) ensure robust protection of the partner cephalosporin[2].

Table 1: Kinetic & Susceptibility Data Comparison against ESBL-Producing Enterobacteriaceae
Parameter / Metric(2R,5R)-AvibactamTazobactam
Target Spectrum Class A (ESBL, KPC), Class C (AmpC), some Class DPrimarily Class A (ESBLs only)
IC50​ (CTX-M-15) ~ 5 nM> 100 nM
Deacylation Off-Rate ( koff​ ) 0.045 ± 0.022 min⁻¹ (TEM-1)N/A (Degrades via hydrolysis)
Residence Time ( t1/2​ ) ~ 16 ± 8 minN/A
Susceptibility % (ESBL E. coli) 99.1% - 100% (with Ceftazidime)83.0% - 95.5% (with Ceftolozane)
In Vivo Efficacy ( ED50​ ) 2 – 27 mg/kg (Murine Septicemia)> 90 mg/kg (Murine Septicemia)

Data synthesized from multi-center surveillance and biochemical studies[2][6][7].

Experimental Protocols: Validating Inhibitor Efficacy

To ensure trustworthiness and reproducibility in drug development, researchers must employ self-validating experimental systems. Below is the standardized methodology for comparing the inhibitory kinetics and whole-cell efficacy of Avibactam and Tazobactam.

Protocol A: Biochemical Kinetics & Jump-Dilution Assay

This protocol determines the IC50​ and proves the reversible nature of Avibactam via off-rate ( koff​ ) measurement.

  • Enzyme Preparation : Purify recombinant ESBLs (e.g., CTX-M-15, TEM-1) to >95% homogeneity using affinity chromatography. Quantify active sites using a Bradford assay[8].

  • IC50​ Determination :

    • Pre-incubate the purified enzyme with varying concentrations of Avibactam or Tazobactam (0.1 nM to 10 µM) for exactly 5 minutes at 30°C in assay buffer (50 mM phosphate, pH 7.0).

    • Add 100 µM of nitrocefin (a chromogenic cephalosporin reporter substrate).

    • Measure the initial velocity of hydrolysis at 482 nm using a spectrophotometer. The IC50​ is the inhibitor concentration reducing the hydrolysis rate by 50%[8][9].

  • Jump-Dilution (Off-Rate) Assay :

    • Incubate the enzyme with the inhibitor at a concentration of 10×IC50​ to ensure >90% enzyme acylation.

    • Rapidly dilute the mixture 10,000-fold into a buffer containing a saturating concentration of nitrocefin.

    • Continuously monitor the recovery of enzyme activity (absorbance at 482 nm) over 60 minutes.

    • Causality Note: Avibactam will show a slow, exponential return of activity (calculating to t1/2​≈16 min), validating its reversible mechanism. Tazobactam will show minimal/no return of activity due to irreversible degradation[2].

Protocol B: In Vitro Whole-Cell Susceptibility (Broth Microdilution)
  • Isolate Preparation : Select clinical Enterobacteriaceae isolates confirmed for ESBL production via Whole-Genome Sequencing (WGS)[7].

  • Inoculum Standardization : Prepare bacterial suspensions in cation-adjusted Mueller-Hinton broth to a final concentration of 5×105 CFU/mL.

  • Drug Plating : Prepare 96-well plates with 2-fold serial dilutions of Ceftazidime (for Avibactam) and Ceftolozane or Piperacillin (for Tazobactam).

  • Inhibitor Addition : Add Avibactam at a fixed concentration of 4 µg/mL, or Tazobactam at a fixed 4 µg/mL (or a 4:1 ratio depending on specific CLSI guidelines)[6].

  • Incubation & Readout : Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration of the partner antibiotic that completely inhibits visible growth.

Experimental workflow for validating BLI kinetics and whole-cell efficacy.

In Vivo Translation: Murine Septicemia Models

The biochemical superiority of Avibactam translates reliably into in vivo models. In murine septicemia models infected with ESBL- and AmpC-producing Enterobacteriaceae, the efficacy of Ceftazidime-Avibactam is consistently superior to Piperacillin-Tazobactam.

When administered at a 4:1 (wt/wt) ratio, Ceftazidime-Avibactam yielded ED50​ values ranging from 2 to 27 mg/kg. In stark contrast, Piperacillin-Tazobactam failed to achieve reliable clearance against the same isolates, yielding ED50​ values of >90 mg/kg[6]. Because Tazobactam is a poor inhibitor of AmpC enzymes (which are frequently co-expressed or de-repressed in severe ESBL infections), the partner β-lactam is rapidly hydrolyzed in vivo[5][6]. Avibactam’s broad-spectrum DBO architecture effectively neutralizes this threat, restoring the bactericidal activity of the cephalosporin[6][10].

References

  • New β-lactam–β-lactamase inhibitor combinations in clinical development Ovid URL: [Link]

  • Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations National Institutes of Health (NIH) / PMC URL: [Link]

  • The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam Taylor & Francis URL: [Link]

  • Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa Southern African Journal of Infectious Diseases URL: [Link]

  • Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • ESBLs and resistance to ceftazidime/avibactam and ceftolozane/tazobactam combinations in Escherichia coli and Pseudomonas aeruginosa SciSpace URL: [Link]

  • Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • In vitro activity of ceftazidime-avibactam, ceftolozane-tazobactam, and other comparable agents against clinically important Gram-negative bacilli Taylor & Francis URL: [Link]

  • Comparative Activities of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Enterobacteriaceae Isolates Producing Extended-Spectrum β-Lactamases from U.S. Hospitals National Institutes of Health (NIH) / PMC URL:[Link]

  • Clinical Microbiology Review: Ceftazidime-avibactam U.S. Food and Drug Administration (FDA) URL: [Link]

  • Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Validating (2R,5R)-Avibactam Sodium Salt Potency: A Comparative Guide Using Standard Reference Strains

As antimicrobial resistance (AMR) accelerates, the reliance on classical β-lactamase inhibitors (BLIs) like clavulanic acid and tazobactam has become increasingly insufficient against multidrug-resistant Gram-negative pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the reliance on classical β-lactamase inhibitors (BLIs) like clavulanic acid and tazobactam has become increasingly insufficient against multidrug-resistant Gram-negative pathogens. (2R,5R)-Avibactam Sodium Salt represents a paradigm shift in structural biology and pharmacology. As a non-β-lactam diazabicyclooctane (DBO) derivative, it restores the efficacy of cephalosporins (e.g., Ceftazidime) against Ambler Class A, Class C, and some Class D β-lactamases[1][2].

This guide provides a comprehensive, self-validating framework for evaluating the potency of Avibactam Sodium using standard Clinical and Laboratory Standards Institute (CLSI) reference strains, objectively comparing its mechanistic and phenotypic performance against legacy alternatives.

Mechanistic Superiority: Reversible Acylation vs. Suicide Inhibition

To accurately validate Avibactam's potency, one must first understand the causality behind its high efficacy compared to classical BLIs. Legacy inhibitors like Tazobactam are "suicide inhibitors." They contain a β-lactam core that forms an irreversible acyl-enzyme complex with the β-lactamase, which subsequently undergoes hydrolysis. This destroys the inhibitor molecule, requiring high stoichiometric ratios to maintain enzyme suppression[3][4].

In contrast, Avibactam operates via a unique reversible acylation mechanism[5]. The DBO core rapidly acylates the serine residue in the enzyme's active site, forming a highly stable carbamoyl linkage[4]. Instead of hydrolyzing, the complex undergoes deacylation through intramolecular ring closure (recyclization). This releases the intact Avibactam molecule, allowing it to recycle and inhibit subsequent β-lactamase enzymes[3][5].

Mechanism cluster_Avibactam Avibactam (Reversible Acylation) cluster_Classical Classical BLIs (e.g., Tazobactam) A1 β-Lactamase + Avibactam A2 Reversible Acyl-Enzyme Complex A1->A2 Acylation (Fast) A3 Intact Avibactam Released (Recyclization) A2->A3 Deacylation (Ring Closure) A3->A1 Recycles C1 β-Lactamase + Classical BLI C2 Irreversible Acyl-Enzyme Complex C1->C2 Acylation C3 Hydrolyzed/Degraded Inhibitor C2->C3 Hydrolysis (Loss of Inhibitor)

Avibactam reversible acylation versus classical BLI irreversible hydrolysis.

Experimental Validation Workflow: Designing a Self-Validating System

When validating the potency of a new batch of (2R,5R)-Avibactam Sodium, laboratories must perform Minimum Inhibitory Concentration (MIC) testing via broth microdilution. A scientifically rigorous protocol cannot simply follow steps; it must be a self-validating system that controls for biological variables.

Causality of Experimental Choices
  • Fixed Avibactam Concentration (4 µg/mL): Unlike Piperacillin-Tazobactam, which is often tested at a fixed 4 µg/mL of tazobactam, Ceftazidime-Avibactam is also tested with a constant 4 µg/mL of Avibactam across all Ceftazidime dilutions[6][7]. Why? This concentration accurately reflects the steady-state pharmacokinetics (fT > MIC) of Avibactam in human plasma during clinical dosing, providing a biologically relevant assessment of enzyme inhibition rather than a mere chemical ratio[6][8].

  • The Plasmid-Loss Failsafe: The inclusion of Klebsiella pneumoniae ATCC 700603 is not arbitrary. This strain harbors a plasmid encoding the SHV-18 extended-spectrum β-lactamase (ESBL). To trust the Avibactam potency data, you must run a parallel control well of Ceftazidime alone against this strain. If the Ceftazidime-alone MIC is not >16 µg/mL (typically 16–64 µg/mL), the strain has lost its resistance plasmid[7][9]. If this occurs, the entire validation run is void, as there is no active β-lactamase for the Avibactam to inhibit.

Workflow W1 Prepare CAMHB Media W2 Serial Dilution Ceftazidime W1->W2 W3 Add Fixed Avibactam (4 µg/mL) W2->W3 W4 Inoculate Strains (5x10^5 CFU/mL) W3->W4 W5 Incubate 16-20h at 35°C W4->W5 W6 Read MIC & Validate QC W5->W6

Step-by-step CLSI broth microdilution workflow for Ceftazidime-Avibactam MIC validation.

Step-by-Step Methodology (CLSI Standards)

To ensure reproducibility across global laboratories, adhere to the following protocol derived from CLSI M100 guidelines[6][10]:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized Calcium (Ca²⁺) and Magnesium (Mg²⁺) concentrations are critical to ensure consistent outer membrane permeability, preventing artificial resistance artifacts, particularly in Pseudomonas aeruginosa[10].

  • Antimicrobial Gradient Setup: Prepare 2-fold serial dilutions of Ceftazidime (ranging from 0.016 to 256 µg/mL) in 96-well microtiter plates. Add a fixed concentration of 4 µg/mL of (2R,5R)-Avibactam Sodium to all test wells[7].

  • Inoculum Standardization: Prepare a direct colony suspension from an 18-24 hour agar culture to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension into the CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL[10]. Causality: Over-inoculation causes an "inoculum effect," where an overwhelming mass of β-lactamase artificially depletes the inhibitor, skewing MIC values higher.

  • Incubation: Incubate the plates at 35±2°C for 16–20 hours in an ambient air incubator[7].

  • Reading & Validation: Determine the MIC as the lowest concentration of Ceftazidime that completely inhibits visible bacterial growth. Immediately cross-reference the QC strains against the acceptable ranges (see Table 1) and verify the ATCC 700603 plasmid-loss failsafe[7][9].

Comparative Efficacy Data

The table below summarizes the expected CLSI Quality Control ranges for Ceftazidime-Avibactam compared to Ceftazidime alone and the legacy combination Piperacillin-Tazobactam. The data clearly illustrates Avibactam's ability to rescue cephalosporin activity in ESBL-producing strains (K. pneumoniae ATCC 700603) where Tazobactam fails[6][7][10][11].

Table 1: MIC Quality Control Ranges for Standard Reference Strains

OrganismStrainCeftazidime (CAZ) MIC (µg/mL)Ceftazidime-Avibactam (CZA) MIC (µg/mL)*Piperacillin-Tazobactam (TZP) MIC (µg/mL)
Escherichia coliATCC 259220.06 – 0.50.06/4 – 0.5/41 – 4
Escherichia coliATCC 35218-0.03/4 – 0.12/4-
Klebsiella pneumoniaeATCC 70060316 – 64 (Control)0.25/4 – 2/4> 128 (Resistant)
Pseudomonas aeruginosaATCC 278531 – 40.5/4 – 4/41 – 8

*Note: Avibactam is maintained at a fixed concentration of 4 µg/mL across all CZA testing wells.

Conclusion

Validating the potency of (2R,5R)-Avibactam Sodium Salt requires more than executing a serial dilution; it demands an understanding of its unique reversible acylation mechanism and the pharmacokinetic rationale behind its testing parameters. By utilizing specific CLSI reference strains like K. pneumoniae ATCC 700603 as internal biological controls, researchers can create a self-validating assay that confidently confirms the drug's ability to neutralize severe β-lactamase-mediated resistance.

References

  • Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC. nih.gov.
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. mdpi.com.
  • Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implic
  • Molecular Insights on the Release of Avibactam from the Acyl-Enzyme Complex - PMC. nih.gov.
  • General mechanism of β-lactamase inhibitors.
  • Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL)
  • Multicenter Evaluation of Ceftazidime/Avibactam MIC Results for Enterobacteriaceae and Pseudomonas aeruginosa Using MicroScan Dr. beckmancoulter.com.
  • REVIEW MEMORANDUM - FDA. fda.gov.
  • MTS™ Ceftazidime-avibactam. liofilchem.com.
  • (PDF) Ceftazidime-avibactam (CTZ-AVI) as a treatment for hospitalized adult patients with complicated intra-abdominal infections.
  • 206494Orig1s000 - accessd
  • Humanized Exposures of a β-Lactam-β-Lactamase Inhibitor, Tazobactam, versus Non. ucsd.edu.

Sources

Validation

Synergistic Comparison of Ceftazidime-Avibactam vs. Ceftaroline-Avibactam: An In-Depth Technical Guide

Introduction: The Mechanistic Imperative of Dual-Targeting The escalating crisis of antimicrobial resistance (AMR), particularly among carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of Dual-Targeting

The escalating crisis of antimicrobial resistance (AMR), particularly among carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of synergistic β-lactam/β-lactamase inhibitor (BL/BLI) combinations. Avibactam, a non-β-lactam diazabicyclooctane (DBO), represents a paradigm shift in inhibitor design. Unlike classical inhibitors, it reversibly acylates serine β-lactamases (Ambler Classes A, C, and some D), avoiding hydrolytic destruction and providing sustained protection to the partner antibiotic 1[1].

This guide provides a rigorous, data-driven comparison of avibactam paired with two distinct cephalosporins: Ceftazidime (CZA) and Ceftaroline (CPA) . By analyzing their distinct target affinities and in vitro efficacy, drug development professionals can better stratify these therapies for complex, multidrug-resistant (MDR) infections.

Pharmacodynamic Synergy: Target Affinities and Protection

The causality behind choosing ceftazidime versus ceftaroline lies in their distinct penicillin-binding protein (PBP) affinities, which dictate their baseline spectrum of activity before avibactam is introduced.

  • Ceftazidime-Avibactam (CZA): Ceftazidime is a third-generation cephalosporin with a high affinity for PBP3 in Gram-negative bacilli, making it inherently potent against Pseudomonas aeruginosa and Enterobacteriaceae. However, it is easily hydrolyzed by extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). The addition of avibactam neutralizes these enzymes, fully restoring its anti-pseudomonal and anti-CRE activity1[1].

  • Ceftaroline-Avibactam (CPA): Ceftaroline is a fifth-generation cephalosporin uniquely engineered to bind PBP2a, the modified target conferring methicillin resistance in S. aureus (MRSA). While active against Gram-positives, its Gram-negative utility is normally limited by AmpC and ESBL hydrolysis. Avibactam protects ceftaroline, yielding a rare, ultra-broad-spectrum agent capable of simultaneously clearing MRSA and KPC-producing Enterobacteriaceae 2[2].

Mechanism Avibactam Avibactam (Inhibitor) BetaLactamases Ambler Class A, C, D (ESBL, KPC, AmpC) Avibactam->BetaLactamases Covalent Inhibition Ceftazidime Ceftazidime (Target: PBP3) BetaLactamases->Ceftazidime Prevents Hydrolysis Ceftaroline Ceftaroline (Target: PBP2a, PBP1-3) BetaLactamases->Ceftaroline Prevents Hydrolysis GramNeg Gram-Negative Clearance (Pseudomonas, CRE) Ceftazidime->GramNeg Synergistic Efficacy MRSA_GramNeg Broad Spectrum Clearance (MRSA + ESBL Enterobacteriaceae) Ceftaroline->MRSA_GramNeg Synergistic Efficacy

Mechanistic synergy of Avibactam with Ceftazidime and Ceftaroline.

Comparative In Vitro Efficacy Profiles

The following table synthesizes the quantitative in vitro efficacy (MIC₉₀ values) of both combinations against key resistant phenotypes. Notice how avibactam lowers the MIC of ceftaroline against KPC-producing strains to highly susceptible levels (≤1 μg/mL), while ceftazidime-avibactam maintains superior anti-pseudomonal activity 3[3].

Pathogen / Resistance PhenotypeCeftazidime-Avibactam (CZA) MIC₉₀Ceftaroline-Avibactam (CPA) MIC₉₀Clinical Implication
Enterobacteriaceae (KPC+) ≤ 1 - 2 μg/mL0.5 - 1.0 μg/mLBoth exhibit potent synergy against CRE 2[2].
MRSA (SCCmec types I-IV) > 32 μg/mL (Inactive)1.0 μg/mLCPA provides unique Gram-positive coverage 2[2].
Pseudomonas aeruginosa 8 μg/mL> 16 μg/mLCZA is vastly superior for pseudomonal infections 3[3].
Acinetobacter spp. > 32 μg/mL (Limited)> 32 μg/mL (Limited)Neither combination is effective (due to OXA enzymes not inhibited by avibactam) 1[1].

Self-Validating Experimental Protocols for Synergy Assessment

To objectively evaluate the combinatorial efficacy of these drugs, researchers must employ rigorous, self-validating in vitro assays.

Protocol A: 2D Checkerboard Microdilution Assay

Causality & Rationale: A standard 1D MIC assay only demonstrates baseline susceptibility. To mathematically prove synergy, a 2D matrix exposes the pathogen to orthogonal concentration gradients of both the cephalosporin and avibactam. This allows the calculation of the Fractional Inhibitory Concentration Index (FICI). A "synergistic interaction" is evidenced by inhibition of organism growth at concentrations significantly below the MIC of either compound alone, resulting in an FICI ≤ 0.5 4[4].

Step-by-Step Methodology:

  • Preparation of the 2D Matrix: In a 96-well plate, dispense serial two-fold dilutions of the cephalosporin (e.g., Ceftaroline, 0.06 to 64 μg/mL) along the x-axis, and Avibactam (0.25 to 16 μg/mL) along the y-axis.

  • Self-Validating Controls: Reserve the outermost row and column for single-drug MIC determinations. Include a drug-free well (growth control) and an uninoculated well (sterility control). If the single-drug MICs do not match historically validated ranges, the assay is voided.

  • Inoculation: Standardize the bacterial suspension to 0.5 MacFarland and dilute to achieve a final well concentration of 5×105 CFU/mL. Causality: This precise density ensures sufficient β-lactamase production to challenge the inhibitor without causing an artificial inoculum effect that skews the MIC.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure optical density (OD₆₀₀). The MIC is the lowest concentration well with no visible growth.

  • FICI Calculation: FICI=(MICA_combo​/MICA_alone​)+(MICB_combo​/MICB_alone​) .

Checkerboard Start Inoculum Preparation (5x10^5 CFU/mL) Dilution 2D Serial Dilution (Drug A x Drug B) Start->Dilution Incubation Incubation (37°C for 18-24h) Dilution->Incubation Readout OD600 Measurement (Determine MICs) Incubation->Readout FICI Calculate FICI (Synergy if ≤ 0.5) Readout->FICI

Workflow for 2D Checkerboard Assay to quantify antimicrobial synergy.

Protocol B: Time-Kill Kinetics for Bactericidal Validation

Causality & Rationale: While the checkerboard assay measures bacteriostatic inhibition (MIC), it does not prove bacterial eradication. Time-kill kinetics track bacterial survival over 24 hours to validate bactericidal activity (defined as a ≥3log10​ CFU/mL reduction). For example, FDA evaluations of ceftazidime-avibactam demonstrated bactericidal activity at low MICs within the first 6 hours against strains producing a variety of β-lactamases 4[4].

Step-by-Step Methodology:

  • Inoculate 1×106 CFU/mL of the test strain into flasks containing cation-adjusted Mueller-Hinton broth.

  • Dose the flasks with the cephalosporin alone, avibactam alone (fixed at 4 μg/mL), and the combination at , , and the combinatorial MIC.

  • Extract aliquots at 0, 2, 4, 6, 8, and 24 hours. Serial dilute and plate on agar.

  • Count colonies after 24 hours to plot the logarithmic survival curve. A self-validating assay will show rapid regrowth in the single-drug cephalosporin arm due to β-lactamase hydrolysis, contrasted by sustained ≥3log10​ clearance in the combination arm.

References

  • Activity of Ceftaroline-Avibactam Tested against Gram-Negative Organism Populations, including Strains Expressing One or More β-Lactamases and Methicillin-Resistant Staphylococcus aureus Carrying Various Staphylococcal Cassette Chromosome mec Types Source: PMC / NIH URL
  • In Vitro Activities of Ceftaroline/Avibactam, Ceftazidime/Avibactam, and Other Comparators Against Pathogens From Various Complicated Infections in China Source: Clinical Infectious Diseases / Oxford Academic URL
  • Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections Source: Dovepress URL
  • Microbiology Review: Ceftazidime-avibactam (206494Orig1s000)

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Analytical Reference Standards for (2R,5R)-Avibactam Sodium Salt Purity

Introduction: The Critical Role of Reference Standards in Avibactam Development (2R,5R)-Avibactam Sodium Salt is a pivotal non-β-lactam β-lactamase inhibitor.[1][2][] It functions by protecting β-lactam antibiotics from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reference Standards in Avibactam Development

(2R,5R)-Avibactam Sodium Salt is a pivotal non-β-lactam β-lactamase inhibitor.[1][2][] It functions by protecting β-lactam antibiotics from degradation by a wide range of bacterial β-lactamase enzymes, thereby restoring their efficacy against multidrug-resistant Gram-negative pathogens.[1][4] Given its critical role in combination therapies, ensuring the purity and quality of the Avibactam active pharmaceutical ingredient (API) is non-negotiable. This is where analytical reference standards become the cornerstone of quality control (QC) and regulatory compliance.

A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, and potency of a drug substance. The choice of reference standard—whether a primary standard from a pharmacopeia (e.g., USP, EP) or a secondary/working standard from a commercial supplier—directly impacts the accuracy and validity of all subsequent analytical results. This guide provides an in-depth comparison of analytical strategies for qualifying and comparing different sources of (2R,5R)-Avibactam Sodium Salt reference standards, ensuring that researchers and drug development professionals can make informed decisions grounded in robust scientific data.

Understanding the Avibactam Impurity Landscape

Effective purity analysis requires a comprehensive understanding of potential impurities. For Avibactam, these can be broadly categorized:

  • Process-Related Impurities: These are byproducts or unreacted intermediates from the synthetic route.[1][5] The synthesis of Avibactam's diazabicyclooctane core is a multi-step process where variations can lead to different impurity profiles.[][6]

  • Degradation Products: Avibactam can degrade under stress conditions such as exposure to acid, base, heat, or light, potentially through hydrolysis of the carbamoyl group or cleavage of the diazabicyclooctane ring.[1][5]

  • Stereoisomers: The synthesis of Avibactam can potentially yield other stereoisomers, such as the (2S,5S) or the enantiomeric (2S,5R) form, which must be controlled.[1]

Regulatory bodies like the ICH require stringent monitoring and control of these impurities to ensure the safety and efficacy of the final drug product.[5][7]

The Comparative Framework: Pharmacopeial vs. Commercial Standards

The primary distinction between reference standards lies in their source and intended use.

  • Pharmacopeial Standards (Primary): Issued by official bodies like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). These are considered the definitive standards and are used to calibrate working standards. Their purity is often assigned without a specific percentage but is considered "official."

  • Commercial Standards (Secondary/Working): Produced by specialized chemical suppliers. These standards are typically characterized against pharmacopeial standards and come with a Certificate of Analysis (CoA) detailing the purity value (e.g., ≥98% by HPLC) and data from characterization tests (NMR, MS, etc.).[5][8][9][10]

While pharmacopeial standards are the ultimate benchmark, high-quality commercial standards offer accessibility and are indispensable for routine analysis. The core of this guide is to establish a self-validating workflow to verify the purity of any chosen standard and compare it against others.

Reference_Standard_Selection_Logic start Define Analytical Goal reg_filing Regulatory Filing / Lot Release? start->reg_filing rd_qc R&D / Method Development or Routine QC? qual_commercial Qualify High-Purity Commercial Standard for Intended Use rd_qc->qual_commercial Routine QC qual_commercial_vs_usp Qualify Commercial Standard Against a Primary USP/EP Standard rd_qc->qual_commercial_vs_usp Method Dev reg_filing->rd_qc No use_usp_ep Primary Pharmacopeial Standard (USP/EP) is Mandatory reg_filing->use_usp_ep Yes

Caption: Logical flow for selecting an appropriate reference standard.

Experimental Design for Purity Comparison

A multi-pronged approach using orthogonal analytical techniques is essential for a robust comparison. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct, primary method for assay determination.

Purity and Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)

Causality Behind Method Choices:

  • Technique: RP-HPLC is the industry standard for separating polar to non-polar small molecules.[11] Avibactam, being a polar compound, is well-suited for this technique.

  • Column: An Inertsil ODS C18 column is chosen for its excellent resolving power and durability. The C18 stationary phase provides the necessary hydrophobicity to retain Avibactam and separate it from related impurities.[12]

  • Mobile Phase: A gradient elution using a phosphate buffer and an organic modifier (methanol or acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization state of Avibactam and its impurities, leading to reproducible retention times. The gradient allows for the elution of both early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time.

  • Detection: UV detection at 260 nm is selected as a suitable wavelength for analyzing Avibactam in combination with its common partner, Ceftazidime, making the method versatile.[11] For Avibactam alone, wavelengths around 250 nm are also effective.[7][13]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector (e.g., Waters Alliance e2695).[4][7]

    • Data acquisition and processing software (e.g., Empower).[4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS (4.6 x 150 mm, 5 µm) or equivalent.[11]

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.[7][11]

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.[11]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.01 70 30
      3.00 40 60
      5.00 70 30

      | 10.00 | 70 | 30 |

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A and Methanol (70:30 v/v).

    • Standard Stock Solution: Accurately weigh and dissolve each reference standard (e.g., USP, Commercial A, Commercial B) in diluent to prepare a stock solution of 100 µg/mL.

    • Working Standard: Further dilute the stock solution to a working concentration of approximately 10 µg/mL.

  • System Suitability Test (SST) - A Self-Validating System:

    • Inject the working standard solution six times consecutively.

    • Acceptance Criteria (as per ICH guidelines[7]):

      • Tailing Factor: Not more than 2.0.

      • Theoretical Plates: Not less than 2000.

      • %RSD of Peak Areas: Not more than 2.0%.[7][13]

    • Rationale: The SST ensures the chromatographic system is performing adequately for the analysis, guaranteeing the trustworthiness of the results.

  • Procedure & Data Analysis:

    • Inject each prepared standard solution in duplicate.

    • Calculate purity by the area normalization method: Purity (%) = (Area of Avibactam Peak / Total Area of All Peaks) * 100.

    • Identify and quantify known impurities by comparing their retention times with those of certified impurity standards, if available.

Orthogonal Purity Assessment by Quantitative NMR (qNMR)

Causality Behind Method Choices:

  • Technique: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself.[14] This makes it an excellent orthogonal technique to HPLC, as it is based on a completely different physical principle and is less susceptible to issues like differences in chromophores that can affect HPLC area percent calculations.

  • Internal Standard: Maleic acid is chosen as the internal standard. Its protons are in a simple chemical environment, producing a sharp singlet that does not overlap with the Avibactam signals. It is also non-volatile, stable, and accurately weighable.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (2R,5R)-Avibactam Sodium Salt reference standard into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

  • NMR Acquisition Parameters (Ensuring Quantitativity):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds for quantitative work) to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signal for Avibactam and the signal for the internal standard (Maleic Acid singlet at ~6.3 ppm).

    • Calculate the purity (assay) using the following formula: Purity (%) = (I_avi / N_avi) * (N_std / I_std) * (MW_avi / MW_std) * (m_std / m_avi) * P_std Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the internal standard

      • avi refers to Avibactam, and std refers to the internal standard.

Experimental_Workflow start Receive Reference Standards (USP, Commercial A, Commercial B) prep Prepare Stock & Working Solutions (for HPLC and qNMR) start->prep hplc Purity & Impurity Profile by RP-HPLC prep->hplc qnmr Assay Determination by ¹H-qNMR prep->qnmr data_hplc Analyze HPLC Data: - Purity by Area % - Impurity Profile hplc->data_hplc data_qnmr Calculate qNMR Assay vs. Internal Standard qnmr->data_qnmr compare Compare & Consolidate Data data_hplc->compare data_qnmr->compare report Generate Final Comparison Report & Qualify Standard compare->report

Caption: Workflow for the comparative analysis of reference standards.

Data Presentation and Interpretation

All quantitative results should be summarized for clear, at-a-glance comparison.

Table 1: Comparison of Supplier Information for Avibactam Sodium Salt Standards

Attribute Pharmacopeial Standard (USP) Commercial Standard A Commercial Standard B
Lot Number R123X0 A-456-01 B-789-02
Stated Purity/Assay "USP Reference Standard" ≥99.5% (HPLC) 99.7% (qNMR)
Documentation Official Monograph Certificate of Analysis (CoA) CoA with full data pack

| Traceability | N/A (Primary) | Traceable to USP Lot R123X0 | Traceable to EP CRS Y0001234 |

Table 2: Experimental Purity Data from RP-HPLC Analysis

Reference Standard Purity by Area Normalization (%) Major Impurity 1 (Area %) Major Impurity 2 (Area %) Total Impurities (%)
USP (Lot R123X0) 99.85 0.06 0.04 0.15
Commercial A 99.79 0.07 0.05 0.21

| Commercial B | 99.82 | 0.06 | 0.03 | 0.18 |

Table 3: Orthogonal Assay Data from ¹H-qNMR Analysis

Reference Standard Calculated Assay vs. Internal Std (%)
USP (Lot R123X0) 99.7
Commercial A 99.6

| Commercial B | 99.8 |

Interpretation: In this hypothetical data set, all three standards show high purity by both HPLC and qNMR, with results that are in close agreement. Commercial Standard B shows a slightly better impurity profile than Commercial Standard A and its qNMR assay value is very close to the USP standard. This type of multi-faceted data provides high confidence in qualifying Commercial Standard B as a working standard for routine QC, traceable to the primary USP standard. Any significant discrepancy between the HPLC and qNMR results would trigger further investigation, such as checking for impurities that have poor UV absorbance or are not visible in the ¹H-NMR spectrum.

Conclusion and Recommendations

The selection and qualification of an analytical reference standard for (2R,5R)-Avibactam Sodium Salt is a foundational step for any successful drug development program. A robust comparison should never rely on a single analytical technique.

  • For routine analysis and method development, a high-purity commercial reference standard that has been thoroughly qualified against a primary pharmacopeial standard is both practical and scientifically sound.

  • The qualification process must employ at least two orthogonal methods, with RP-HPLC for impurity profiling and qNMR for an independent assay value being the recommended combination.

  • Always scrutinize the Certificate of Analysis provided by the supplier. A comprehensive CoA with detailed analytical data (HPLC chromatograms, NMR spectra, MS data) is indicative of a high-quality, trustworthy standard.[5][8][10]

By implementing the self-validating protocols and comparative framework detailed in this guide, researchers and scientists can confidently select and qualify reference standards, ensuring the accuracy, reproducibility, and regulatory compliance of their analytical data for Avibactam Sodium Salt.

References

  • SynThink. (n.d.). Avibactam EP Impurities and Related Compounds. Retrieved from SynThink Website. [Link]

  • Veeprho. (n.d.). Avibactam Impurities and Related Compound. Retrieved from Veeprho Website. [Link]

  • Sreelatha, G., Kolli, N., & Mallik, A. (2026, February 15). RP-HPLC Analytical Method Development and Validation of Avibactam and Aztreonam. Asian Journal of Pharmaceutical Research and Development, 14(1), 15-19. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2026, February 15). RP-HPLC Analytical Method Development and Validation of Avibactam and Aztreonam. [Link]

  • IOSR Journal of Pharmacy. (2020, April 18). Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. [Link]

  • ResearchGate. (2025, December 15). method development and method validation of ceftazidime and avibactam by rp-hplc. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, May 9). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. [Link]

  • SynZeal. (n.d.). (2R,5R)-Avibactam Sodium Salt | 1797133-98-2. Retrieved from SynZeal Website. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Avibactam sodium salt | 1192491-61-4 | Reference standards. Retrieved from Shimadzu Website. [Link]

  • Cleanchem. (n.d.). (2R,5R)-Avibactam Sodium Salt | CAS No: 1797133-98-2. Retrieved from Cleanchem Website. [Link]

  • Veeprho. (n.d.). Avibactam Sodium Reference Standard | CAS 1192491-61-4. Retrieved from Veeprho Website. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [13C5]-Avibactam sodium salt | 1192500-31-4 unlabeled. Retrieved from Shimadzu Website. [Link]

  • E. M. Dangerfield, et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9587-9601. [Link]

  • Pharmaffiliates. (n.d.). Avibactam-impurities. Retrieved from Pharmaffiliates Website. [Link]

  • LCGC International. (2025, April 23). Simultaneous Determination of Anti-Infective Drugs Using HPLC–UV. [Link]

  • Semantic Scholar. (n.d.). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Retrieved from Semantic Scholar Website. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(4), 14-17. [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling (2R,5R)-Avibactam Sodium Salt

(2R,5R)-Avibactam Sodium Salt (CAS: 1192491-61-4) is a highly potent non-β-lactam β-lactamase inhibitor utilized extensively in antimicrobial resistance research and drug development[1]. Because it is handled primarily a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(2R,5R)-Avibactam Sodium Salt (CAS: 1192491-61-4) is a highly potent non-β-lactam β-lactamase inhibitor utilized extensively in antimicrobial resistance research and drug development[1]. Because it is handled primarily as a fine, bioactive powder, stringent personal protective equipment (PPE) and rigorous operational protocols are mandatory. This guide provides a self-validating safety framework to prevent occupational exposure, specifically targeting mucosal, dermal, and respiratory vulnerabilities.

Hazard Profile & Mechanistic Causality

To implement effective safety measures, laboratory personnel must understand the causality behind the chemical's hazards. Avibactam sodium is classified under several Globally Harmonized System (GHS) categories[1].

Table 1: GHS Hazard Classifications and Physiological Causality

GHS CodeHazard StatementPhysiological CausalityPrimary Mitigation
H302 Harmful if swallowedSystemic absorption leads to acute toxicity and potential disruption of gastrointestinal flora.Strict prohibition of eating/drinking in the lab; thorough handwashing[1].
H315 Causes skin irritationThe highly soluble salt formulation draws moisture from the epidermis, causing localized osmotic stress and contact dermatitis.EN 374 compliant impermeable gloves; impervious lab coat[2].
H319 Causes serious eye irritationParticulate matter interacts with the tear film, causing rapid localized pH shifts and corneal micro-abrasions.Tightly fitting safety goggles (EN 166 / NIOSH)[3].
H335 May cause respiratory irritationFine powder aerosolization penetrates the upper respiratory tract, triggering acute inflammatory mucosal responses.Handling strictly within a fume hood; N100/P3 respirators if aerosolized[4].

PPE Specification & Selection Criteria

The selection of PPE for Avibactam Sodium is not arbitrary; it is designed to break the chain of exposure at every vulnerable anatomical site[3].

  • Ocular Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. Standard safety glasses are insufficient because they do not form a seal against airborne dust particulates generated during weighing.

  • Dermal Protection (Hands): Nitrile or neoprene gloves conforming to EU Directive 89/686/EEC and EN 374 standards must be worn[2]. Causality: Avibactam sodium is highly water-soluble; sweat inside a compromised glove can create a concentrated dermal exposure event. Gloves must be inspected for micro-tears prior to donning[3].

  • Dermal Protection (Body): A fire/flame-resistant and impervious laboratory coat with fitted cuffs is required[2]. This prevents powder from migrating up the forearms during biosafety cabinet (BSC) or fume hood operations.

  • Respiratory Protection: Routine handling must occur in a well-ventilated area, preferably a Class II BSC or chemical fume hood[1]. If engineering controls are insufficient, or if a spill occurs outside a hood, a full-face particle respirator equipped with N100 (US) or P3 (EN 143) cartridges is mandatory[4].

Operational Workflow: Safe Handling Procedure

The following step-by-step methodology ensures product integrity while maintaining strict operator safety.

Step 1: Preparation and PPE Donning

  • Verify the chemical fume hood has an inward face velocity of at least 0.5 m/s (100 fpm).

  • Inspect EN 374 compliant gloves for micro-tears prior to use[3].

  • Don the impervious lab coat, tightly fitting EN 166/NIOSH goggles, and gloves[2].

Step 2: Material Transfer and Weighing

  • Retrieve Avibactam Sodium from -20°C storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation from degrading the powder[4].

  • Transfer the sealed container directly into the fume hood.

  • Use an anti-static weighing boat and a non-sparking micro-spatula to minimize the electrostatic dispersion of the powder[5].

  • Weigh the required mass slowly to prevent aerosolization[1].

Step 3: Formulation and Decontamination

  • Dissolve the powder in the target aqueous or organic solvent directly within the fume hood. Once in solution, the primary inhalation hazard (H335) is significantly mitigated.

  • Wipe down the analytical balance and surrounding hood surfaces with an alcohol-soaked (e.g., 70% ethanol or isopropanol) lint-free wipe to denature and remove residual active pharmaceutical ingredient (API)[1].

AvibactamWorkflow Start Storage Retrieval (-20°C, Desiccated) PPE Don PPE (N100/P3, EN374 Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Min 0.5 m/s face velocity) PPE->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Alcohol Decon, Vacuum) Spill->Clean Yes Formulate Aqueous Formulation (Inhalation hazard mitigated) Spill->Formulate No Waste Dispose Waste (Chemical Incineration) Clean->Waste Decon Decontaminate Workspace (Alcohol Scrub) Formulate->Decon Decon->Waste

Workflow for safe handling and disposal of Avibactam Sodium.

Accidental Release & Spill Management

In the event of a powder spill, immediate containment is required to prevent respiratory exposure and environmental contamination[1].

  • Evacuate & Isolate: Evacuate personnel from the immediate area and ensure the room's exhaust ventilation is active[1].

  • Upgrade PPE: Don a full-face N100/P3 respirator if the spill is outside a controlled exhaust environment[4].

  • Containment: Do not dry sweep, as this generates toxic aerosols[2].

  • Collection: For liquid spills, absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[1]. For powder spills, carefully sweep up or vacuum using HEPA-filtered equipment and place the material into a closed container[2].

  • Decontamination: Decontaminate all affected surfaces and equipment by scrubbing thoroughly with alcohol[1].

Waste Disposal & Decontamination Plan

Avibactam sodium must not be discharged into standard municipal drains or sewers due to the risk of promoting antimicrobial resistance in environmental bacterial reservoirs[4].

  • Solid Waste: Collect all contaminated gloves, packaging, weighing boats, and wipes into a designated, sealable hazardous waste container[4].

  • Liquid Waste: Aqueous and solvent-based Avibactam waste must be collected in compatible, clearly labeled chemical waste carboys. Discharge into the environment must be strictly avoided[5].

  • Destruction Method: Offer surplus and non-recyclable materials to a licensed professional waste disposal service[4]. The mandated destruction method is dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[4].

References

  • MedChemExpress. "Avibactam sodium-SDS-MedChemExpress". MedChemExpress.
  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS AVIBACTAM SODIUM". Cleanchem Laboratories.
  • ECHEMI. "Avibactam sodium SDS, 1192491-61-4 Safety Data Sheets". ECHEMI.
  • TOKU-E. "AVIBACTAM SODIUM - TOKU-E". TOKU-E.
  • ChemicalBook. "Avibactam INT 1 - Safety Data Sheet". ChemicalBook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.